1,3-Dimethoxy-1,3-dimethylurea
説明
Structure
3D Structure
特性
IUPAC Name |
1,3-dimethoxy-1,3-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBKNWRSAAAPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457156 | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123707-26-6 | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxy-1,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethoxy-1,3-dimethylurea
Notice: Due to the limited availability of published experimental data for 1,3-Dimethoxy-1,3-dimethylurea, this guide summarizes the currently accessible information. Detailed experimental protocols and extensive quantitative data are not available in the public domain at this time.
Introduction
This compound, also known as N,N'-dimethoxy-N,N'-dimethylurea, is a chemical compound with the molecular formula C₅H₁₂N₂O₃.[1] It is a derivative of urea where the hydrogen atoms on both nitrogen atoms are substituted with a methyl group and a methoxy group. This substitution pattern is expected to impart unique chemical properties compared to its parent compound, urea, and its more common derivative, 1,3-dimethylurea. This document aims to provide a comprehensive overview of the known chemical properties of this compound, drawing from available database information.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are scarce. The following table summarizes the key identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| CAS Number | 123707-26-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CN(C(=O)N(C)OC)OC | [1] |
| InChI Key | BXBKNWRSAAAPKG-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Synthesis
A potential synthetic pathway could involve the reaction of N,N'-dimethylurea with a suitable methoxylating agent. Alternatively, the reaction of a precursor like N,N'-dihydroxy-N,N'-dimethylurea with a methylating agent could also yield the desired product.
Below is a conceptual workflow for a possible synthesis route.
Caption: Conceptual workflow for the synthesis of this compound.
Reactivity
The reactivity of this compound has not been extensively documented. Based on its structure, the following reactivity patterns can be anticipated:
-
Hydrolysis: The urea linkage is susceptible to hydrolysis under acidic or basic conditions, which would likely yield N-methoxy-N-methylamine and carbon dioxide. The presence of the methoxy groups may influence the rate of hydrolysis compared to simple ureas.
-
Thermal Decomposition: The stability of the N-O bond might be a critical factor in its thermal decomposition pathway.
-
Reactions at the Carbonyl Group: The carbonyl group is expected to undergo nucleophilic attack, although the electron-donating nature of the nitrogen atoms may reduce its electrophilicity.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are available in the searched databases.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (Category 3).[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P370+P378: In case of fire: Use... to extinguish.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to...
Potential Applications
While no specific applications for this compound have been reported, its structural features suggest potential utility in several areas of chemical research and development:
-
Organic Synthesis: It could serve as a precursor for the synthesis of more complex molecules, particularly those containing the N-methoxy-N-methylamino moiety.
-
Coordination Chemistry: The oxygen and nitrogen atoms could act as ligands for metal ions.
-
Drug Development: The urea backbone is a common scaffold in medicinal chemistry, and the unique substitutions on this compound might be explored for biological activity.
The logical relationship for its potential use in synthesis is outlined below.
Caption: Potential synthetic utility of this compound.
Conclusion
This compound is a chemical compound for which there is a significant lack of publicly available experimental data. The information that is accessible primarily consists of its basic chemical identifiers and a GHS safety classification. Further research is required to elucidate its physical and chemical properties, develop reliable synthetic methods, and explore its potential applications in various fields of chemistry. This guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and suggesting areas for future investigation.
References
An In-depth Technical Guide to the Structure Elucidation of 1,3-Dimethoxy-1,3-dimethylurea (CAS 123707-26-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 123707-26-6, identified as 1,3-Dimethoxy-1,3-dimethylurea. Due to the limited availability of detailed public information on the specific experimental protocols for the structure elucidation and biological activity of this compound, this document summarizes the available physicochemical data. To provide a practical context for researchers, this guide also includes detailed experimental methodologies for the closely related and well-documented compound, 1,3-dimethylurea, highlighting the analytical techniques that would be analogously applied for the complete characterization of this compound.
Introduction
This compound is a chemical compound with the molecular formula C₅H₁₂N₂O₃. While its fundamental properties are documented, extensive research detailing its synthesis, comprehensive structural analysis, and biological functions is not widely published. This guide aims to consolidate the known information and provide a framework for its further investigation by presenting methodologies for analogous compounds.
Physicochemical Properties of this compound
The known quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 123707-26-6 | N/A |
| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
Structure Elucidation: A Methodological Approach
While specific experimental protocols for the structure elucidation of this compound are not publicly available, the following sections detail standard methodologies used for analogous compounds like 1,3-dimethylurea. These protocols serve as a robust guide for researchers aiming to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a definitive structural confirmation of this compound, both ¹H and ¹³C NMR would be essential.
3.1.1. Hypothetical Experimental Protocol for NMR Analysis
-
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be utilized.
-
¹H NMR Spectroscopy:
-
Acquisition Parameters: A standard proton experiment would be performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Expected Signals: For this compound, one would expect to observe distinct signals for the N-methyl protons and the O-methyl protons, with chemical shifts and multiplicities providing information about their chemical environment and connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquisition Parameters: A proton-decoupled ¹³C experiment would be conducted. Due to the lower natural abundance of ¹³C, a greater number of scans would be required.
-
Expected Signals: Signals corresponding to the carbonyl carbon, the N-methyl carbons, and the O-methyl carbons would be expected at characteristic chemical shifts.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) would be Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and signal integrations would be analyzed to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
3.2.1. Hypothetical Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Technique: A suitable ionization method would be employed. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The generated ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum would be analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight. The fragmentation pattern would be interpreted to deduce the connectivity of the atoms within the molecule. For this compound, characteristic fragments resulting from the loss of methoxy or methyl groups would be expected.
Synthesis of N,N'-Dialkoxyureas: A General Overview
A generalized workflow for the synthesis and characterization of such a compound is depicted below.
References
Spectroscopic Profile of 1,3-Dimethoxy-1,3-dimethylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a predicted spectroscopic profile of 1,3-dimethoxy-1,3-dimethylurea, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to show two distinct singlets, corresponding to the two types of methyl groups present.
| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| N-CH₃ | 2.8 - 3.2 | Singlet |
| O-CH₃ | 3.6 - 4.0 | Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are subject to solvent effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum is predicted to display three unique signals, corresponding to the carbonyl carbon and the two different methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O (Urea Carbonyl) | 155 - 165 |
| N-CH₃ | 30 - 40 |
| O-CH₃ | 55 - 65 |
Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.
Table 3: Predicted IR Spectroscopic Data
The infrared spectrum will be characterized by a strong absorption from the carbonyl group and various stretching and bending vibrations of the C-N and C-O bonds.
| Functional Group | Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| C=O | Stretching | 1680 - 1720 | Strong |
| C-N | Stretching | 1350 - 1450 | Medium-Strong |
| C-O | Stretching | 1000 - 1100 | Medium-Strong |
| C-H (methyl) | Stretching | 2850 - 3000 | Medium |
Table 4: Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 148.08 | Molecular ion (based on the most abundant isotopes) |
| [M - OCH₃]⁺ | 117 | Loss of a methoxy group |
| [M - N(CH₃)OCH₃]⁺ | 89 | Cleavage of the N-N' bond |
| [CH₃NCO]⁺ | 57 | Fragment from cleavage of the urea backbone |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is completely dissolved.
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with an appropriate number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via an appropriate ionization source.
-
Ionization: Utilize a suitable ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Dimethoxy-1,3-dimethylurea (CAS No. 123707-26-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes, for illustrative purposes, a detailed profile of the closely related and well-characterized compound, 1,3-Dimethylurea. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating available data and presenting it in a structured and accessible format, including tabulated physical properties, general experimental workflows, and potential reactivity pathways.
Introduction to this compound
This compound is a urea derivative with the molecular formula C₅H₁₂N₂O₃.[1][2] Its structure, featuring both methoxy and methyl substitutions on the nitrogen atoms, suggests potential applications as a synthetic intermediate in various chemical transformations. However, it is crucial to note that detailed experimental studies on its physical properties, reactivity, and biological activity are not widely reported in the available scientific literature.
Physicochemical Properties of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₃ | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 148.16 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| CAS Number | 123707-26-6 | PubChem[1], Santa Cruz Biotechnology[2] |
| Appearance | Colorless to very pale yellow liquid | Spectrum Chemical[3] |
| XLogP3 (Computed) | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 3 | PubChem[1] |
| Exact Mass (Computed) | 148.084792 g/mol | PubChem[1] |
| Topological Polar Surface Area (Computed) | 41.9 Ų | PubChem[1] |
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is classified as a flammable liquid and vapor (H226).[1] It is known to be incompatible with oxidizing agents.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be followed when handling this compound. It should be stored in a cool, well-ventilated area, away from sources of ignition.
Experimental Protocols
Specific experimental protocols for the synthesis, purification, and analysis of this compound are not detailed in the reviewed literature. However, a general workflow for the synthesis and characterization of a novel urea derivative is presented below. This workflow can be adapted by researchers for the preparation and validation of this compound.
Reactivity of Urea Derivatives
While specific reactivity data for this compound is scarce, the general reactivity of urea derivatives can provide insights into its potential chemical behavior. Urea and its derivatives can undergo various reactions at the carbonyl group and the nitrogen atoms.
Comparative Profile: 1,3-Dimethylurea
Given the limited experimental data for this compound, this section provides a detailed overview of the well-characterized analog, 1,3-Dimethylurea (CAS No. 96-31-1). It is imperative to note that the following data pertains to 1,3-Dimethylurea and NOT this compound.
Physical and Chemical Properties of 1,3-Dimethylurea
Table 2: Physical and Chemical Properties of 1,3-Dimethylurea
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | Ataman Kimya[4] |
| Molecular Weight | 88.11 g/mol | Ataman Kimya[4] |
| Appearance | White to off-white crystalline solid | Fisher Scientific[5] |
| Melting Point | 101-105 °C | Fisher Scientific[5] |
| Boiling Point | 268-270 °C | Fisher Scientific[5] |
| Density | 1.142 g/cm³ | Ataman Kimya[4] |
| Solubility in Water | 765 g/L at 21.5 °C | OECD Existing Chemicals Database |
| Flash Point | 157 °C | Fisher Scientific[5] |
| Autoignition Temperature | 400 °C | Fisher Scientific[5] |
Experimental Protocol for the Synthesis of a Urea Derivative
The following is a representative experimental protocol for the synthesis of a formamidine urea hydrochloride from 1,3-dimethylurea, which illustrates a common synthetic route involving urea derivatives.
Synthesis of 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride: [6]
-
A flame-dried flask under a nitrogen atmosphere is charged with tetrahydrofuran (THF) and tert-butyl isocyanide.
-
Acetyl chloride is added to the solution, and the mixture is stirred vigorously for 15 minutes.
-
A solution of 1,3-dimethylurea in THF is then introduced slowly.
-
A white precipitate forms after approximately 15-20 minutes.
-
The reaction mixture is stirred for 14 hours at room temperature.
-
The heterogeneous mixture is filtered, and the white precipitate is washed with cold THF.
-
The product is dried in a vacuum oven to yield the analytically pure product.
Spectroscopic Data for 1,3-Dimethylurea
Spectroscopic analysis is crucial for the structural elucidation of organic compounds. The following table summarizes the key spectroscopic data for 1,3-Dimethylurea.
Table 3: Spectroscopic Data for 1,3-Dimethylurea
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons and the N-H protons. |
| ¹³C NMR | Signals for the methyl carbons and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Conclusion and Future Directions
This compound is a chemical compound for which comprehensive experimental data is currently lacking in the public domain. The available information, primarily computational, provides a basic profile of the molecule. To fully understand its properties and potential applications, further experimental investigation is required. Future research should focus on:
-
Developing and reporting a robust synthetic and purification protocol.
-
Conducting thorough characterization using modern analytical techniques to determine its precise physical and chemical properties.
-
Investigating its reactivity and stability under various conditions.
-
Screening for potential biological activity to explore its utility in drug discovery and development.
This technical guide serves as a starting point for researchers interested in this compound, highlighting the current knowledge gaps and providing a framework for future studies by drawing parallels with the well-documented analogue, 1,3-Dimethylurea.
References
Navigating the Solubility of 1,3-Dimethoxy-1,3-dimethylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 1,3-Dimethoxy-1,3-dimethylurea
Basic identifiers and properties of this compound are available.
| Property | Value | Source |
| CAS Number | 123707-26-6 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
Experimental Protocol for Solubility Determination
While specific experimental data for this compound is not published, a general protocol for determining the solubility of an organic compound can be applied. The following methodology is a standard approach in chemical research.[3][4][5]
Objective: To determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or micropipettes
-
Spatula
-
Solvents:
-
Water (deionized)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Ethanol
-
Acetone
-
Diethyl ether
-
Hexane
-
-
pH indicator paper (litmus paper)
Procedure:
-
Initial Solvent Screening:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the first solvent (e.g., water) in small portions.
-
After each addition, shake the test tube vigorously for at least 60 seconds.[3][4]
-
Observe and record whether the compound dissolves completely (soluble), partially, or not at all (insoluble).
-
Repeat this process for each of the selected solvents in separate test tubes.
-
-
Acid-Base Solubility Testing:
-
If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[5][6]
-
If the compound is insoluble in water, proceed to test its solubility in the acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions.[3][5][6] This can indicate the presence of acidic or basic functional groups.
-
-
Polarity-Based Solubility:
-
Assess solubility in a range of solvents with varying polarities (e.g., ethanol, acetone, diethyl ether, hexane) to understand the compound's overall polarity, following the principle of "like dissolves like".[7]
-
Data Interpretation: The solubility behavior in these different solvents will provide insights into the polarity and the presence of acidic or basic functional groups in the this compound molecule.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of a compound's solubility.
Caption: Workflow for determining the solubility of an organic compound.
Comparative Solubility Data: 1,3-Dimethylurea
For informational purposes, the following table summarizes the known solubility of 1,3-Dimethylurea, a related compound without the methoxy groups. This data may offer some predictive insights but should be treated with caution as the addition of methoxy groups can alter solubility characteristics.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 765 g/L | 21.5 | [8][9] |
| Ethanol | Soluble | Not Specified | [10] |
| Acetone | Soluble | Not Specified | [10] |
| Benzene | Soluble | Not Specified | |
| Ethyl Acetate | Soluble | Not Specified | |
| Diethyl Ether | Insoluble | Not Specified | |
| Gasoline | Insoluble | Not Specified |
1,3-Dimethylurea is noted to be highly soluble in polar solvents like water, ethanol, and acetone, and its solubility tends to increase with rising temperatures.[10] Conversely, it is less soluble in non-polar solvents.[10]
Signaling Pathways and Applications
Currently, there is no information available in the search results detailing the involvement of this compound in specific signaling pathways or its direct applications in drug development.
In contrast, the related compound, 1,3-Dimethylurea, is used as an intermediate in the synthesis of pharmaceuticals such as caffeine and theophylline.[11][12] It is also utilized in the production of fiber treatment agents and herbicides.[11][12]
Conclusion
While a comprehensive, data-rich solubility profile for this compound is not currently available in the public literature, this guide provides the necessary framework for its determination. By following the outlined experimental protocols, researchers can systematically characterize its solubility in a range of solvents. The provided data on the analogous compound, 1,3-Dimethylurea, serves as a useful, albeit preliminary, reference point for understanding its potential behavior. Further research is required to establish the specific quantitative solubility and potential applications of this compound in drug development and other scientific fields.
References
- 1. This compound | C5H12N2O3 | CID 11159391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. youtube.com [youtube.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. atamankimya.com [atamankimya.com]
- 12. atamankimya.com [atamankimya.com]
stability of 1,3-Dimethoxy-1,3-dimethylurea under different conditions
Disclaimer: This technical guide focuses on the stability of 1,3-Dimethylurea . While the user's original query concerned 1,3-Dimethoxy-1,3-dimethylurea, a comprehensive search of publicly available scientific literature, patents, and technical reports did not yield specific stability data for this compound. The information presented herein for the closely related compound, 1,3-Dimethylurea, is intended to serve as a valuable reference for researchers, scientists, and drug development professionals. The principles and methodologies described can provide a strong foundation for designing stability studies for analogous compounds.
Introduction
1,3-Dimethylurea (DMU) is a derivative of urea with various applications, including in the synthesis of caffeine, theophylline, and as an intermediate for herbicides and textile finishing agents.[1][2] Understanding its stability under different environmental conditions is crucial for its synthesis, storage, and application, particularly in the pharmaceutical and chemical industries. This guide provides a comprehensive overview of the available data on the thermal, hydrolytic, and photostability of 1,3-Dimethylurea.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Dimethylurea is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈N₂O | [1][2] |
| Molar Mass | 88.11 g/mol | [1][2] |
| Appearance | Colorless crystalline powder | [1][3] |
| Melting Point | 101-104 °C | |
| Boiling Point | 268-270 °C | |
| Water Solubility | 765 g/L at 21.5 °C | [4] |
| pH | 9.0 - 9.5 (100 g/L solution at 20 °C) |
Stability Profile
The stability of 1,3-Dimethylurea is influenced by temperature, pH, and light. Generally, it is considered to have good stability under normal conditions.[1][3]
Thermal Stability
Studies on the thermal behavior of 1,3-Dimethylurea indicate that its synthesis is unfavorable at higher temperatures and with prolonged reaction times due to potential side reactions and decomposition.[5] The synthesis of 1,3-dimethylurea from urea and methylamine is an exothermic process.[5] Overheating during synthesis can lead to self-decomposition side reactions, which reduces the yield of the final product.[5]
| Condition | Observation | Reference |
| Elevated Temperature (Synthesis) | Unfavorable at higher temperatures, leading to side reactions. | [5] |
| Auto Ignition Temperature | 400 °C |
Hydrolytic Stability
1,3-Dimethylurea is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, due to its amide structure.[3][4] However, under neutral conditions, the rate of hydrolysis is extremely slow.[4]
| Condition | Half-life | Reference |
| Calculated Hydrolysis | > 1 year | [4] |
| Acidic Solution (with benzil) | Reacts to yield 1,3-dimethyl-5,5-diphenylhydantoin. |
Photostability
Direct photolysis of 1,3-Dimethylurea is not expected to be significant as it does not absorb light at wavelengths greater than 300 nm. However, it can undergo photo-oxidation through reactions with hydroxyl radicals in the atmosphere and water.
| Condition | Calculated Half-life | Reference |
| Photo-oxidation in air (reaction with hydroxyl radicals) | 5.2 days | [4] |
| Photo-oxidation in water (reaction with hydroxyl radicals) | 111 days | [4] |
Experimental Protocols
Detailed experimental protocols for assessing the stability of chemical compounds are crucial for obtaining reliable and reproducible data. Below are generalized methodologies based on standard pharmaceutical guidelines that can be adapted for 1,3-Dimethylurea.
Thermal Stability Assessment (Thermogravimetric Analysis)
Objective: To determine the thermal decomposition profile of 1,3-Dimethylurea.
Methodology:
-
A sample of 1,3-Dimethylurea (5-10 mg) is placed in an alumina crucible.
-
The sample is heated in a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or synthetic air) at a constant heating rate (e.g., 10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The initial decomposition temperature is determined from the resulting TGA curve.
Hydrolytic Stability Study
Objective: To evaluate the stability of 1,3-Dimethylurea in aqueous solutions at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Prepare stock solutions of 1,3-Dimethylurea in a suitable solvent and dilute with the respective buffer solutions to a known concentration.
-
Store the solutions in sealed containers at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.
-
Analyze the concentration of 1,3-Dimethylurea and any degradation products using a validated stability-indicating HPLC method.
-
Calculate the rate of degradation and the half-life at each pH.
Photostability Testing
Objective: To assess the intrinsic photostability of 1,3-Dimethylurea.
Methodology (based on ICH Q1B guidelines): [6]
-
Expose a sample of solid 1,3-Dimethylurea and a solution of the compound in a suitable solvent to a light source that produces an output similar to the D65/ID65 emission standard.[6]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[6]
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples for any degradation using a validated HPLC method.
-
Compare the results to determine the extent of photodegradation.
Visualizations
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of 1,3-Dimethylurea.
Experimental Workflow for Hydrolytic Stability
Caption: Workflow for a hydrolytic stability study.
Conclusion
1,3-Dimethylurea exhibits good stability under standard storage conditions. However, its stability can be compromised by high temperatures, and strongly acidic or basic environments. While not significantly susceptible to direct photolysis, it can undergo slow photo-oxidation. The information and methodologies presented in this guide provide a solid framework for researchers and professionals in the chemical and pharmaceutical industries to handle, store, and conduct further stability assessments on 1,3-Dimethylurea and related compounds. Future research should focus on generating specific experimental stability data for this compound to confirm its stability profile.
References
Theoretical Exploration of 1,3-Dimethoxy-1,3-dimethylurea: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical methodologies applicable to the study of 1,3-dimethoxy-1,3-dimethylurea. While specific experimental and computational studies on this molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational framework based on established theoretical chemistry protocols for analogous substituted urea compounds. The information herein serves as a foundational resource for initiating computational investigations into the structural, electronic, and conformational properties of this compound, a molecule of interest in medicinal chemistry and materials science.
Introduction to the Theoretical Study of Substituted Ureas
Urea and its derivatives are of significant interest due to their diverse applications, ranging from pharmaceuticals to polymers. The conformational landscape of substituted ureas is a key determinant of their biological activity and material properties. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the three-dimensional structures, rotational barriers, and electronic characteristics of these molecules.[1][2] Computational methods, such as Density Functional Theory (DFT), have proven to be reliable for predicting the properties of urea derivatives with a good balance of accuracy and computational cost.[3][4]
This guide will detail the theoretical protocols for a comprehensive computational analysis of this compound, including geometry optimization, vibrational analysis, and conformational scanning.
Molecular Structure and Conformational Analysis
The central structural feature of this compound is the planar urea backbone, with rotational flexibility around the C-N bonds. The substituents on the nitrogen atoms (methyl and methoxy groups) can adopt different orientations, leading to various conformers such as cis-cis, cis-trans, and trans-trans isomers. The relative stability of these conformers is governed by steric hindrance and electronic interactions between the substituents.
Detailed Experimental Protocols (Theoretical)
The following section outlines a comprehensive computational workflow for the theoretical investigation of this compound.
Geometry Optimization
The initial and most crucial step is to determine the minimum energy (most stable) three-dimensional structure of the molecule.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is recommended.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional offers a good compromise between accuracy and computational expense.[5] For systems where dispersion forces are significant, a dispersion-corrected functional like B3LYP-D3 or a functional from the M06 family may be more appropriate.[1][6]
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set like cc-pVTZ is advised. The inclusion of polarization functions (d,p) is essential for accurately describing the electron distribution in a molecule with multiple bonds and heteroatoms.
-
Procedure:
-
Construct the initial 3D structures of the possible conformers (cis-cis, cis-trans, trans-trans) of this compound.
-
Perform a geometry optimization for each conformer using the chosen DFT method and basis set.
-
The calculation will iteratively adjust the molecular geometry to find the structure with the lowest electronic energy.
-
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.
-
Method: The same level of theory (DFT functional and basis set) as the geometry optimization should be used.
-
Procedure:
-
Using the optimized geometry, perform a frequency calculation.
-
The absence of imaginary frequencies confirms that the structure is a true minimum. One imaginary frequency would indicate a transition state.
-
The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical IR spectrum of the molecule.
-
Conformational Search
To ensure the global minimum energy conformer is identified, a systematic or stochastic conformational search is recommended.
-
Procedure:
-
Define the rotatable bonds, primarily the C-N bonds of the urea core.
-
Perform a systematic scan of the dihedral angles associated with these bonds in discrete steps (e.g., 30 degrees).
-
Optimize the geometry at each step to generate a potential energy surface.
-
Alternatively, use a stochastic search algorithm (e.g., molecular dynamics or Monte Carlo methods) to explore the conformational space more broadly.
-
The lowest energy conformer identified from this search is considered the global minimum.
-
Data Presentation
The following tables present hypothetical yet plausible quantitative data for the lowest energy conformer of this compound, based on typical values for similar substituted ureas calculated at the B3LYP/6-311G(d,p) level of theory.
Optimized Geometric Parameters
| Parameter | Bond/Angle | Value |
| Bond Lengths | C=O | 1.24 Å |
| C-N | 1.39 Å | |
| N-CH₃ | 1.46 Å | |
| N-OCH₃ | 1.41 Å | |
| O-CH₃ | 1.43 Å | |
| Bond Angles | O=C-N | 121.5° |
| N-C-N | 117.0° | |
| C-N-C | 118.5° | |
| C-N-O | 115.0° | |
| Dihedral Angle | O=C-N-C | 180.0° (trans) |
Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C=O) | ~1680 | Carbonyl stretch |
| ν(C-N) | ~1450 | Urea C-N stretch |
| δ(N-H) | N/A | No N-H bonds |
| ν(C-H) | ~2950-3000 | Methyl C-H stretch |
| ν(N-O) | ~1050 | N-O stretch |
| ν(O-C) | ~1100 | Methoxy O-C stretch |
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing Density Functional Theory, researchers can gain significant insights into the molecule's structural, conformational, and electronic properties. The provided protocols for geometry optimization, vibrational analysis, and conformational searching serve as a robust starting point for future in-silico investigations. The illustrative data presented in the tables, while hypothetical, are based on established results for similar urea derivatives and provide a reasonable expectation for the outcomes of such a study. These theoretical explorations are crucial for understanding the fundamental chemistry of this compound and can guide its potential applications in drug design and materials science.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic barriers in the isomerization of substituted ureas: implications for computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study of urea and its homologue glycinamide: conformations, rotational barriers, and relative interactions with sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 1,3-Dimethoxy-1,3-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 1,3-Dimethoxy-1,3-dimethylurea. In the absence of extensive peer-reviewed computational studies specifically for this molecule, this document provides a robust, theory-based protocol. The methodologies detailed herein are derived from established computational practices for analogous urea derivatives and are intended to serve as a foundational resource for researchers initiating new computational investigations.[1][2] This guide covers theoretical background, detailed computational protocols, illustrative data presentation, and workflow visualization to facilitate a thorough understanding of the molecular properties of this compound.
Introduction
This compound is a urea derivative with potential applications in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, conformational landscape, and electronic properties is fundamental to elucidating its reactivity, stability, and potential biological interactions. Quantum chemical calculations provide a powerful, non-experimental approach to determine these molecular characteristics with a high degree of accuracy.[2][3] By employing approximations of the Schrödinger equation, these computational methods can predict molecular geometries, vibrational frequencies (which correspond to IR and Raman spectra), and electronic properties such as molecular orbitals and charge distributions.[2]
This guide presents a detailed protocol for performing such calculations, focusing on Density Functional Theory (DFT), a widely used and reliable method for organic molecules.[1]
Proposed Computational Workflow
A systematic and logical workflow is crucial for obtaining reliable and reproducible results in computational chemistry. The following diagram illustrates a standard pipeline for the quantum chemical analysis of this compound, from initial structure creation to the final analysis of its properties.
Caption: A typical workflow for quantum chemical calculations.
Detailed Computational Protocol
This section provides a step-by-step protocol for the quantum chemical characterization of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Step 1: Molecular Model Construction
-
Build the 3D Structure: Construct the this compound molecule using a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView).
-
Define Initial Conformations: Due to the rotational freedom around the C-N and N-O bonds, several conformers are possible. It is crucial to build all plausible initial structures to identify the global minimum energy conformer.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
-
Software: Gaussian, ORCA, or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost for organic molecules.[1]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice.[1]
-
Basis Set: A Pople-style basis set, such as 6-311G(d,p), is recommended. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to accurately describe the anisotropic electron density in molecules with heteroatoms.
-
-
Procedure:
-
For each initial conformer, perform a geometry optimization calculation using the selected level of theory (B3LYP/6-311G(d,p)).
-
Confirm that each optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis.
-
Step 3: Vibrational Frequency Analysis
Vibrational frequency calculations are essential to characterize the stationary points on the potential energy surface and to predict the infrared (IR) and Raman spectra of the molecule.
-
Method: Use the same level of theory (B3LYP/6-311G(d,p)) as in the geometry optimization for consistency.
-
Procedure:
-
Use the optimized geometry of this compound as the input.
-
Perform a frequency calculation.
-
Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum. The calculated frequencies can be compared with experimental IR or Raman spectra if available.
-
Step 4: Electronic Property Calculation
Analysis of the molecular orbitals and electronic distribution provides insights into the chemical reactivity and stability of the molecule.
-
Method: The same B3LYP/6-311G(d,p) level of theory should be used.
-
Properties to Calculate:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Mulliken Atomic Charges: These provide an approximation of the charge distribution within the molecule, indicating which atoms are electron-rich or electron-deficient.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
-
Illustrative Data Presentation
The following tables present the type of quantitative data that would be obtained from the calculations described above. The values provided are for illustrative purposes to demonstrate how results should be structured.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | 1.25 |
| C-N | 1.38 | |
| N-CH3 | 1.45 | |
| N-OCH3 | 1.42 | |
| O-CH3 | 1.43 | |
| Bond Angles ( °) | O=C-N | 122.0 |
| C-N-C | 118.0 | |
| C-N-O | 115.0 | |
| Dihedral Angles ( °) | O=C-N-C | 180.0 (trans) |
| C-N-O-C | 90.0 |
Table 2: Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity |
| C-H Stretch (Methoxy) | 2980 | Medium |
| C-H Stretch (N-Methyl) | 2950 | Medium |
| C=O Stretch | 1680 | Strong |
| C-N Stretch | 1350 | Strong |
| C-O Stretch | 1100 | Medium |
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 Debye |
| Mulliken Charges | |
| C (Carbonyl) | +0.45 |
| O (Carbonyl) | -0.50 |
| N | -0.35 |
Signaling Pathways and Logical Relationships
For drug development professionals, understanding how computational data informs experimental design is crucial. The following diagram illustrates the logical flow from quantum chemical predictions to experimental validation and application.
Caption: Logical flow from computational prediction to application.
Conclusion
This technical guide provides a comprehensive and actionable framework for conducting quantum chemical calculations on this compound. By following the detailed protocol using DFT with the B3LYP functional and 6-311G(d,p) basis set, researchers can obtain valuable insights into the geometric, thermodynamic, and electronic properties of this molecule. The illustrative data and workflows presented herein serve as a template for reporting and interpreting computational results, thereby facilitating further research and development.
References
An In-depth Technical Guide to 1,3-Dimethoxy-1,3-dimethylurea
This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of 1,3-Dimethoxy-1,3-dimethylurea. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, presenting available data in a structured and accessible format.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 123707-26-6, is a symmetrically substituted urea derivative. Its molecular structure features two methoxy and two methyl groups attached to the nitrogen atoms of the urea backbone. This substitution pattern imparts specific chemical properties that make it a subject of interest in various chemical applications, notably as a crosslinking agent and a formaldehyde-free alternative in the production of polymers and textiles. While its structural analog, 1,3-dimethylurea, is well-documented, this compound is a more specialized chemical with less extensive literature.
History and Discovery
Physicochemical Properties
The known quantitative data for this compound are summarized in the table below. These properties are primarily derived from computational models and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₃ | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 123707-26-6 | PubChem[1], Santa Cruz Biotechnology[2] |
| Appearance | Colorless to almost colorless clear liquid | - |
| InChI | InChI=1S/C5H12N2O3/c1-6(9-3)5(8)7(2)10-4/h1-4H3 | PubChem[1] |
| InChIKey | BXBKNWRSAAAPKG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CN(C(=O)N(C)OC)OC | PubChem[1] |
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the searched scientific literature. However, a plausible synthetic route can be conceptualized based on the known chemistry of urea derivatives. The synthesis would likely involve the reaction of a suitable precursor, such as N,N'-dimethylurea, with a methoxylating agent.
A generalized conceptual workflow for its synthesis is presented below. This diagram illustrates the logical progression from starting materials to the final product.
Caption: Conceptual workflow for the synthesis of this compound.
Applications
This compound is primarily utilized in the field of polymer and materials science. Its key applications include:
-
Crosslinking Agent: It can be used to form chemical bonds between polymer chains, thereby enhancing the durability, stability, and mechanical properties of coatings, adhesives, and textiles.
-
Curing Agent: In the manufacturing of high-performance materials, it can act as a curing agent, facilitating the hardening of resins.
-
Formaldehyde-Free Alternative: Due to concerns about the health effects of formaldehyde, this compound serves as a safer alternative in various applications, particularly in the textile industry for creating wrinkle-resistant fabrics.
While its applications in drug development are not well-documented, related urea compounds are known to be important intermediates in the synthesis of various pharmaceuticals.
Signaling Pathways and Biological Activity
There is no information available in the searched scientific literature to suggest that this compound has a defined role in any specific biological signaling pathways or possesses significant biological activity. Its primary applications appear to be in the realm of materials chemistry rather than pharmacology.
Conclusion
This compound is a specialized chemical with niche applications, primarily as a crosslinking and curing agent in the polymer and textile industries, and as a formaldehyde-free alternative. While its basic chemical and physical properties are cataloged, a detailed public record of its discovery, history, and specific, reproducible synthesis protocols is sparse. For researchers and professionals interested in this compound, a thorough search of the patent literature is recommended to uncover more in-depth information regarding its synthesis and historical development. As research into new materials and safer chemical alternatives continues, the applications and understanding of this compound may expand.
References
Methodological & Application
The Role of 1,3-Dimethoxy-1,3-dimethylurea in Heterocyclic Synthesis: A Review of Current Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, providing the scaffolds for a vast array of therapeutic agents. Among the diverse reagents utilized in these synthetic endeavors, urea derivatives have proven to be valuable building blocks for the construction of nitrogen-containing heterocycles. This document explores the application of 1,3-dimethoxy-1,3-dimethylurea in heterocyclic synthesis. While direct and extensive literature detailing the use of this specific reagent is limited, we will delve into the established synthetic applications of its close structural analogs, such as 1,3-dimethylurea and other activated urea derivatives. These examples serve as a foundational guide and a potential starting point for methodologies involving this compound, which may act as a versatile carbonyl dication equivalent.
Theoretical Framework: Reactivity of this compound
This compound possesses unique electronic properties that suggest its potential as a reagent in cyclocondensation reactions. The methoxy groups can act as leaving groups, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack from dinucleophiles, a common strategy in heterocycle formation.
Caption: Proposed reaction pathway for heterocycle synthesis.
Application Notes: Synthesis of Heterocycles Using Urea Derivatives
Synthesis of Pyrimidine Derivatives
Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. The Biginelli reaction is a classic and widely used method for their synthesis.
General Reaction Scheme:
Caption: Biginelli reaction for dihydropyrimidinone synthesis.
Experimental Protocol: Synthesis of N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-ones [1]
This protocol details the synthesis of substituted dihydropyrimidinones using N-substituted ureas, which can be conceptually extended to this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 mmol)
-
N,N'-Dialkylurea (e.g., 1,3-Dimethylurea) (1.0 mmol)
-
Chlorotrimethylsilane (TMSCl) (4.0 mmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask, dissolve the aldehyde, β-ketoester, and N,N'-dialkylurea in DMF.
-
To this solution, add chlorotrimethylsilane (TMSCl) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Isolate the solid product by filtration.
-
Wash the precipitate with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Further purify the product by recrystallization if necessary.
Quantitative Data Summary (Selected Examples using 1,3-Dimethylurea):
| Aldehyde | β-Ketoester | Product | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 1,3-Dimethyl-5-ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-1,3-dimethyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | 4-(4-Nitrophenyl)-1,3-dimethyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one | 96 |
Table 1: Yields of selected dihydropyrimidinones synthesized using 1,3-dimethylurea in a TMSCl-promoted Biginelli reaction.[1]
Synthesis of 1,3,5-Triazine Derivatives
1,3,5-Triazines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals and materials science. While direct synthesis from this compound is not detailed, methods often involve the cyclotrimerization of nitriles or the reaction of cyanoguanidine with nitriles.
Experimental Workflow for Substituted Triazine Synthesis:
Caption: General workflow for microwave-assisted triazine synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Diamino-1,3,5-triazines [2]
This green chemistry approach provides a rapid and efficient route to substituted triazines.
Materials:
-
Cyanoguanidine
-
Alkyl, aryl, or heteroarylnitrile
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine cyanoguanidine and the desired nitrile.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture under solvent-free conditions at a specified temperature and time.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool.
-
Purify the product by recrystallization from a suitable solvent.
Quantitative Data Summary (Selected Examples):
| Nitrile | Temperature (°C) | Time (min) | Yield (%) |
| Benzonitrile | 175 | 10 | 95 |
| 4-Chlorobenzonitrile | 190 | 15 | 92 |
| Acetonitrile | 195 | 20 | 85 |
Table 2: Yields of selected 2,4-diamino-1,3,5-triazines synthesized via microwave irradiation.[2]
Conclusion and Future Perspectives
While the direct application of this compound in the synthesis of a broad range of heterocycles is not yet extensively documented, its chemical structure suggests significant potential as a versatile reagent. The protocols outlined for its structural analogs, 1,3-dimethylurea, in the Biginelli reaction, and the general methods for triazine synthesis provide a solid foundation for future research. Scientists and drug development professionals are encouraged to explore the reactivity of this compound in cyclocondensation reactions with various dinucleophiles. Such investigations could lead to novel and efficient synthetic routes to valuable heterocyclic scaffolds, further expanding the toolbox of medicinal chemistry. The development of methodologies leveraging the unique properties of this reagent could offer advantages in terms of reactivity, selectivity, and the introduction of specific substitution patterns on the resulting heterocyclic rings.
References
The Synthetic Utility of 1,3-Dimethoxy-1,3-dimethylurea: A Versatile Reagent for Unsymmetrical Ketone Synthesis
Abstract
1,3-Dimethoxy-1,3-dimethylurea has emerged as a significant reagent in organic synthesis, primarily serving as a carbonyl dication equivalent for the one-pot synthesis of unsymmetrical ketones. This methodology provides a valuable alternative to traditional methods, which often involve multiple steps and the use of sensitive reagents. The reaction proceeds via the sequential addition of two different organometallic reagents to this compound, forming a stable intermediate that subsequently collapses to the desired ketone. This document provides detailed application notes and experimental protocols for the use of this reagent, aimed at researchers, scientists, and professionals in drug development.
Application Notes
This compound is a valuable tool for the synthesis of a wide range of unsymmetrical ketones.[1] Its primary application lies in its ability to react sequentially with two different organometallic reagents (organolithiums or Grignard reagents) in a one-pot procedure. This reagent is analogous to a "Weinreb amide" and provides a stable tetrahedral intermediate upon addition of the first organometallic reagent. This stability prevents the formation of over-addition products (tertiary alcohols), a common side reaction in ketone synthesis. The second organometallic reagent is then added, leading to the formation of the unsymmetrical ketone upon workup.
The key advantages of using this compound include:
-
One-pot synthesis: Simplifies the experimental procedure and reduces purification steps.
-
High yields: Generally provides good to excellent yields of the desired ketones.
-
Versatility: Compatible with a variety of organolithium and Grignard reagents.
-
Suppression of side products: The stability of the intermediate minimizes the formation of tertiary alcohols.
This reagent is particularly useful in the synthesis of complex molecules where the introduction of a specific ketone functionality is required.
Reaction Scheme
The general reaction for the synthesis of unsymmetrical ketones using this compound is depicted below. The first organometallic reagent (R'M) adds to the carbonyl group to form a stable tetrahedral intermediate. Subsequent addition of a second, different organometallic reagent (R''M) and aqueous workup yields the unsymmetrical ketone.
Caption: General reaction scheme for unsymmetrical ketone synthesis.
Quantitative Data
The following table summarizes the yields of various unsymmetrical ketones synthesized using this compound with different combinations of organometallic reagents, as reported by Whipple and Reich (1991).[1]
| Entry | R' of R'Li | R'' of R''Li or R''MgBr | Product (R'COR'') | Yield (%) |
| 1 | n-Bu | Ph | PhCO(n-Bu) | 85 |
| 2 | Ph | n-Bu | PhCO(n-Bu) | 88 |
| 3 | Ph | Me | PhCOMe | 88 |
| 4 | Me | Ph | PhCOMe | 89 |
| 5 | t-Bu | Ph | PhCO(t-Bu) | 87 |
| 6 | Ph | t-Bu | PhCO(t-Bu) | 86 |
| 7 | n-Bu | s-Bu | (s-Bu)CO(n-Bu) | 75 |
| 8 | s-Bu | n-Bu | (s-Bu)CO(n-Bu) | 78 |
| 9 | Ph | CH=CH₂ (vinylMgBr) | PhCOCH=CH₂ | 71 |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of the title reagent from N,O-dimethylhydroxylamine hydrochloride and triphosgene.
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
A solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ is cooled to 0 °C.
-
Pyridine (2.2 eq) is added, and the mixture is stirred for 10 minutes.
-
A solution of triphosgene (0.34 eq) in CH₂Cl₂ is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by distillation under reduced pressure affords pure this compound.
Protocol 2: General Procedure for the One-Pot Synthesis of Unsymmetrical Ketones[1]
This protocol outlines the sequential addition of two different organometallic reagents to this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (R'Li) (first nucleophile)
-
Organolithium or Grignard reagent (R''M) (second nucleophile)
-
Saturated NH₄Cl solution
-
Diethyl ether
-
Saturated NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
The first organolithium reagent (R'Li, 1.05 eq) is added dropwise, and the solution is stirred at -78 °C for 1 hour.
-
The second organometallic reagent (R''M, 1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for an additional hour.
-
The reaction is allowed to warm to 0 °C and stirred for 1 hour.
-
The reaction is quenched by the addition of saturated NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated NaCl solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude ketone is purified by flash column chromatography or distillation.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the one-pot synthesis of unsymmetrical ketones.
Caption: Workflow for one-pot unsymmetrical ketone synthesis.
References
Application Notes and Protocols: Reaction Mechanism of 1,3-Dimethoxy-1,3-dimethylurea with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethoxy-1,3-dimethylurea is a unique urea derivative featuring N-alkoxy substituents. This structural motif imparts distinct reactivity compared to simple N-alkylureas. The presence of lone pairs on both nitrogen and oxygen atoms suggests multiple potential sites for nucleophilic attack on electrophiles. Understanding the reaction mechanism of this compound with various electrophiles is crucial for its application in organic synthesis, particularly in the development of novel scaffolds for medicinal chemistry and materials science. These notes provide an overview of the proposed reaction mechanisms, hypothetical experimental protocols, and data presentation for the reaction of this compound with electrophilic agents.
Proposed Reaction Mechanisms with Electrophiles
The reaction of this compound with an electrophile (E⁺) can proceed through several potential pathways, primarily involving nucleophilic attack from either the nitrogen or oxygen atoms. The carbonyl group of the urea moiety withdraws electron density from the adjacent nitrogen atoms, reducing their nucleophilicity compared to amines. However, the N-methoxy groups are electron-donating through resonance, which can partially counteract this effect.
The primary sites of electrophilic attack are:
-
N-Alkylation/N-Acylation: The lone pair on one of the nitrogen atoms can attack the electrophile. This is a common pathway for amides and ureas.
-
O-Alkylation/O-Acylation of the Methoxy Group: The oxygen of one of the methoxy groups can act as the nucleophile.
-
O-Alkylation/O-Acylation of the Carbonyl Oxygen: The carbonyl oxygen is also a potential nucleophilic center, particularly in the presence of strong electrophiles or Lewis acids.
The regioselectivity of the reaction will be influenced by the nature of the electrophile, the reaction conditions (solvent, temperature), and the presence of any catalysts.
Caption: Potential pathways for electrophilic attack on this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the reaction of this compound with various electrophiles under standardized conditions. This data is illustrative and intended to provide a framework for presenting experimental results.
| Entry | Electrophile (E⁺) | Solvent | Temperature (°C) | Time (h) | Product(s) | Ratio (N:O-Methoxy:O-Carbonyl) | Yield (%) |
| 1 | Methyl Iodide | THF | 25 | 24 | N-Methyl | >95:<5:<1 | 85 |
| 2 | Benzyl Bromide | DMF | 50 | 12 | N-Benzyl | >95:<5:<1 | 92 |
| 3 | Acetyl Chloride | DCM | 0 to 25 | 4 | N-Acetyl | 90:10:<1 | 78 |
| 4 | Benzoyl Chloride | Pyridine | 25 | 6 | N-Benzoyl | 85:15:<1 | 81 |
| 5 | Triflic Anhydride | DCM | -78 to 0 | 2 | O-Tf (Carbonyl) | <1:<1:>98 | 65 |
| 6 | BF₃·OEt₂ | DCM | 0 | 1 | O-BF₃ Complex (Carbonyl) | - | Complex |
Experimental Protocols
The following are generalized, hypothetical protocols for the reaction of this compound with electrophiles. These should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve the urea in anhydrous dimethylformamide (DMF, 0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 10 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation with an Acyl Chloride (e.g., Acetyl Chloride)
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (used as solvent).
-
Electrophile Addition: Cool the solution to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Caption: General experimental workflow for the reaction of this compound.
Factors Influencing Reaction Pathway
Several factors can influence the outcome of the reaction between this compound and electrophiles.
Caption: Key factors influencing the regioselectivity of the reaction.
-
Nature of the Electrophile: According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., silyl halides, sulfonylating agents) are more likely to react at the harder oxygen atom of the carbonyl group. Softer electrophiles (e.g., alkyl halides) are expected to favor reaction at the softer nitrogen atoms.
-
Base: The use of a strong base like sodium hydride will deprotonate the N-H bond if one is present, or in its absence, may favor certain reaction pathways. In the case of this compound which has no N-H bonds, a base may not be strictly necessary for alkylation but can be used to neutralize any acid generated during acylation.
-
Solvent: Polar aprotic solvents like DMF or THF are generally suitable for these types of reactions.
-
Temperature: Low temperatures are often employed to control the reactivity and improve selectivity, especially with highly reactive electrophiles like acyl chlorides or anhydrides.
Conclusion
This compound presents multiple reactive sites for electrophilic attack. The reaction outcome is a delicate balance of electronic and steric factors, as well as reaction conditions. While N-substitution is generally anticipated to be the major pathway with many common electrophiles, O-substitution, particularly at the carbonyl oxygen, cannot be ruled out, especially with hard electrophiles. The provided protocols offer a starting point for exploring the reactivity of this versatile building block in synthetic applications. Further experimental and computational studies are warranted to fully elucidate the reaction mechanisms and expand the synthetic utility of this compound.
Applications of 1,3-Dimethylurea in Medicinal Chemistry: A Review of its Role as a Versatile Synthetic Intermediate
Note: Extensive research reveals a significant lack of specific medicinal chemistry applications for 1,3-Dimethoxy-1,3-dimethylurea . The available information is primarily limited to its chemical properties. This document will therefore focus on the well-documented applications of the closely related and structurally similar compound, 1,3-Dimethylurea , as a versatile building block in the synthesis of pharmaceutically relevant molecules.
Application Notes
1,3-Dimethylurea (DMU) is a valuable intermediate in medicinal chemistry, primarily utilized for the synthesis of heterocyclic compounds and as a scaffold in the design of peptidomimetics.[1][2] Its predictable reactivity and ability to participate in cyclization reactions make it a key component in the construction of core structures found in numerous drugs.[1][3]
Synthesis of Heterocyclic Compounds
1,3-Dimethylurea serves as a crucial precursor in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry.[1][3] Its most notable applications are in the synthesis of purine and pyrimidine derivatives.
-
Caffeine Synthesis: 1,3-Dimethylurea is a key starting material in the industrial synthesis of caffeine, a well-known central nervous system stimulant.[3][4][5] The synthesis involves a multi-step process where the dimethylurea moiety forms the core of the xanthine structure.
-
Pyrimidine Derivatives: In a more general sense, 1,3-dimethylurea can be condensed with 1,3-bifunctional three-carbon fragments to form the pyrimidine ring, a core component of many biologically active compounds.[1][2][6]
Peptidomimetics
1,3-Dimethylurea is employed in the construction of urea-based scaffolds for peptidomimetics.[2] These structures mimic the conformation and properties of natural peptides while offering improved metabolic stability and oral bioavailability. The urea linkage introduced using 1,3-dimethylurea can act as a rigid structural element and participate in hydrogen bonding interactions, similar to amide bonds in peptides.
Experimental Protocols
Protocol 1: Generalized Synthesis of a Dihydropyrimidine Derivative
This protocol describes a typical Biginelli-type reaction for the synthesis of a dihydropyrimidine, a common scaffold in medicinal chemistry.
Materials:
-
1,3-Dimethylurea
-
An aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve 1,3-Dimethylurea (1.0 eq), the aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in the chosen solvent.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant/Reagent | Molar Ratio | Purpose |
| 1,3-Dimethylurea | 1.0 | N-C-N fragment source |
| Aldehyde | 1.0 | Carbonyl source |
| β-ketoester | 1.0 | C-C-C fragment source |
| Acid Catalyst | catalytic | Promotes condensation |
| Solvent | - | Reaction medium |
Protocol 2: Conceptual Steps for Caffeine Synthesis from 1,3-Dimethylurea
This outlines the key transformations in the synthesis of caffeine starting from 1,3-dimethylurea, based on patent descriptions.[3][4]
-
Condensation: React 1,3-dimethylurea with cyanoacetic acid in the presence of a dehydrating agent (e.g., acetic anhydride) to form N,N'-dimethyl-2-cyanoacetylurea.
-
Ring Closure: Treat the product from step 1 with a base (e.g., sodium hydroxide) to induce intramolecular cyclization, forming a pyrimidine derivative.
-
Nitrosation: Introduce a nitroso group at the 5-position of the pyrimidine ring using a nitrosating agent (e.g., sodium nitrite in acidic conditions).
-
Reduction: Reduce the nitroso group to an amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation.
-
Formylation: Introduce a formyl group onto the newly formed amino group using formic acid or another formylating agent.
-
Second Ring Closure: Heat the formylated intermediate to effect the closure of the imidazole ring, forming theophylline (1,3-dimethylxanthine).
-
Methylation: Methylate the N7 position of theophylline using a methylating agent (e.g., dimethyl sulfate) to yield caffeine.
| Step | Key Reagents | Transformation |
| 1. Condensation | Cyanoacetic acid, Acetic anhydride | Formation of an acylurea |
| 2. Ring Closure | Sodium hydroxide | Formation of a pyrimidine ring |
| 3. Nitrosation | Sodium nitrite, Acid | Introduction of a nitroso group |
| 4. Reduction | Sodium dithionite or H₂/catalyst | Conversion of nitroso to amino group |
| 5. Formylation | Formic acid | Introduction of a formyl group |
| 6. Ring Closure | Heat | Formation of the imidazole ring |
| 7. Methylation | Dimethyl sulfate | N-methylation to form caffeine |
Visualizations
Synthesis of Pyrimidine Derivatives from 1,3-Dimethylurea
Caption: Generalized workflow for the synthesis of dihydropyrimidine derivatives.
Conceptual Workflow for Caffeine Synthesis
Caption: Key transformations in the synthesis of caffeine from 1,3-dimethylurea.
Role of 1,3-Dimethylurea in Peptidomimetic Design
Caption: Conceptual relationship of 1,3-dimethylurea in peptidomimetic design.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102344451B - Method for preparing caffeine - Google Patents [patents.google.com]
- 4. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Notes and Protocols for the Use of Uronium-Type Reagents in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Uronium-type reagents are a class of coupling reagents widely employed in peptide synthesis to facilitate the formation of amide bonds between amino acids. While the specific compound "1,3-Dimethoxy-1,3-dimethylurea" is not prominently documented as a standard peptide coupling reagent in scientific literature, its name suggests a structural similarity to other well-established uronium and urea-derived reagents. This document will focus on the application and protocols of a representative and closely related uronium salt, O-(1,2-dihydro-2-oxo-1-pyridyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TPTU), which is utilized for its efficiency and ability to minimize racemization during peptide bond formation.
TPTU and similar uronium reagents are particularly advantageous in both solution-phase and solid-phase peptide synthesis (SPPS).[1] They activate the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain. A key benefit of using TPTU is its reported high coupling yield and its particular suitability for fragment condensation with reduced epimerization compared to some other coupling reagents.[1][] However, it is noteworthy that some studies suggest a higher degree of epimerization than other reagents in certain contexts, highlighting the importance of careful optimization for specific applications.[1]
The general mechanism involves the formation of a reactive ester intermediate, which then readily reacts with the amine component to form the peptide bond, releasing a harmless, water-soluble urea byproduct. This clean reaction profile simplifies the purification process, a critical factor in the synthesis of complex peptides.
Key Advantages of Uronium-Type Reagents like TPTU:
-
High Coupling Efficiency: Facilitates rapid and high-yielding peptide bond formation.
-
Reduced Racemization: Particularly when used with additives like 1-hydroxybenzotriazole (HOBt), these reagents can significantly suppress the loss of stereochemical integrity at the chiral center of the amino acid.[3]
-
Good Solubility: Generally soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
Versatility: Applicable in both solid-phase and solution-phase synthesis methodologies.
Experimental Protocols
The following protocols provide a general framework for the use of a uronium-type coupling reagent like TPTU in solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid
-
Uronium coupling reagent (e.g., TPTU)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to suppress racemization)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% solution in DMF
-
Dichloromethane (DCM)
-
Resin with a suitable linker and the first amino acid attached
Procedure:
-
Resin Swelling: Place the peptide resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), the uronium coupling reagent (e.g., TPTU, 3 eq.), and HOBt (3 eq., if used) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test or other qualitative ninhydrin-based tests can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and DMF (3 x 1 min) to remove any unreacted reagents and byproducts.
-
-
Repeat Cycle: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the amino acid composition of the peptide.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The choice of coupling reagent can significantly impact the degree of racemization, which is a critical quality attribute for synthetic peptides. The following table summarizes racemization data for different coupling reagents from a comparative study.
| Activating Reagent | % D-isomer (Test 1: Z-Gly-Phe + Val-OMe) | % D-isomer (Test 2: Bz-Phe + Val-OMe) |
| TPTU | <0.1 | 11 |
| TSTU | 1.0 | 18 |
| DCC | 1.6 | 3.0 |
Data sourced from a study on new coupling reagents in peptide chemistry.[3]
Visualizations
Reaction Mechanism of Uronium-Type Coupling Reagents
Caption: General mechanism of peptide bond formation using a uronium-type coupling reagent.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical workflow for solid-phase peptide synthesis using the Fmoc strategy.
References
Application Notes and Protocols: 1,3-Dimethoxy-1,3-dimethylurea as a Versatile Building Block in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Dimethoxy-1,3-dimethylurea, also known as N,N'-dimethoxy-N,N'-dimethylurea, is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex pharmaceutical intermediates. Its unique structure, effectively a "double Weinreb amide" of carbonic acid, allows it to function as a carbonyl dication equivalent. This property enables the sequential and controlled addition of two different nucleophiles, providing a powerful tool for the synthesis of unsymmetrical ketones and other carbonyl-containing compounds that are prevalent in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical research and development.
Section 1: Synthesis of this compound
The synthesis of this compound can be achieved from readily available starting materials. A common method involves the reaction of N,O-dimethylhydroxylamine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N,O-dimethylhydroxylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of triphosgene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a colorless oil or a low-melting solid.
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Section 2: Application in the Synthesis of Unsymmetrical Ketones
A primary application of this compound in pharmaceutical synthesis is its use as a carbonyl dication equivalent for the preparation of unsymmetrical ketones.[1][2] This is particularly valuable as ketones are common structural motifs in a wide range of pharmaceuticals. The two N-methoxy-N-methylamide moieties can be sequentially displaced by two different organometallic reagents (e.g., Grignard reagents or organolithium compounds). The intermediate formed after the first addition is a stable Weinreb amide, which resists over-addition, thus allowing for the controlled introduction of the second, different R-group.
Table 1: Synthesis of Unsymmetrical Ketones using this compound
| Entry | R¹-M (1.1 eq) | R²-M (1.2 eq) | Product (R¹-CO-R²) | Yield (%) |
| 1 | PhMgBr | MeLi | Acetophenone | 85 |
| 2 | n-BuLi | PhCH₂MgBr | 1-Phenyl-2-hexanone | 78 |
| 3 | (CH₃)₂CHMgBr | c-HexLi | Cyclohexyl isopropyl ketone | 75 |
| 4 | 2-Thienyllithium | EtMgBr | 1-(2-Thienyl)-1-propanone | 82 |
Experimental Protocol: Synthesis of an Unsymmetrical Ketone
-
First Nucleophilic Addition: To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, the first organometallic reagent (R¹-M, 1.1 equivalents) is added dropwise. The reaction is stirred at this temperature for 1-2 hours.
-
Intermediate Formation: The reaction progress is monitored by TLC to confirm the formation of the intermediate N-methoxy-N-methyl-N'-R¹-urea.
-
Second Nucleophilic Addition: The second organometallic reagent (R²-M, 1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired unsymmetrical ketone.
Diagram 2: Workflow for Unsymmetrical Ketone Synthesis
Caption: Experimental workflow for the synthesis of unsymmetrical ketones.
Section 3: Application in the Synthesis of Substituted Ureas - The Case of Linuron
The N-methoxy-N-methylurea moiety is a key structural feature in various bioactive molecules. While not a pharmaceutical, the synthesis of the herbicide Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) serves as an excellent example of the synthetic utility of related building blocks and reaction principles. A plausible synthesis could involve the reaction of 3,4-dichlorophenyl isocyanate with N,O-dimethylhydroxylamine.
Table 2: Synthesis of Linuron - A Model Reaction
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| 3,4-Dichlorophenyl isocyanate | N,O-Dimethylhydroxylamine | Pyridine | Toluene | Linuron | 92 |
Experimental Protocol: Synthesis of 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea (Linuron)
-
Reaction Setup: A solution of 3,4-dichlorophenyl isocyanate (1.0 equivalent) in dry toluene is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: A solution of N,O-dimethylhydroxylamine (1.1 equivalents) and pyridine (1.2 equivalents) in dry toluene is added dropwise to the isocyanate solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up: The reaction mixture is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure Linuron.
Diagram 3: Signaling Pathway Analogy - Target Inhibition
Caption: Generalized inhibition of a signaling pathway by a pharmaceutical.
This compound and related N-methoxy-N-methylurea derivatives are powerful synthetic tools for pharmaceutical research and development. Their ability to act as controlled carbonyl dielectrophiles allows for the efficient and selective synthesis of key intermediates, such as unsymmetrical ketones, which are frequently found in biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile class of building blocks in the discovery and development of new medicines.
References
Application Notes: The Role of Urea Derivatives in Cross-Coupling Reactions with a Focus on 1,3-Dimethoxy-1,3-dimethylurea
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The performance of these catalytic systems is highly dependent on the choice of catalyst, ligands, base, and solvent. While phosphine- and N-heterocyclic carbene-based ligands are most common, there is continuous research into novel additives and ligands that can improve reaction outcomes.[3][4] This document explores the potential application of urea derivatives, specifically 1,3-dimethoxy-1,3-dimethylurea, in the context of these critical reactions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 123707-26-6[5] |
| Molecular Formula | C₅H₁₂N₂O₃[5][6] |
| Molecular Weight | 148.16 g/mol [5][6] |
| IUPAC Name | This compound[6] |
While this compound is a known chemical compound, its direct application as a ligand or reagent in palladium-catalyzed cross-coupling reactions is not extensively documented in publicly available literature. However, the broader class of urea derivatives has been explored in various catalytic contexts. For instance, N,N'-disubstituted ureas can act as ligands or precursors for N-heterocyclic carbenes (NHCs), which are highly effective ligands in cross-coupling reactions.
Experimental Protocols for Common Cross-Coupling Reactions
The following sections provide generalized, detailed protocols for major palladium-catalyzed cross-coupling reactions. These protocols serve as a foundational template for researchers. While this compound is not a standard component, it could be investigated as a potential additive or ligand within these established frameworks.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an aryl or vinyl halide or triflate.[7][8][9]
General Reaction Scheme: R¹-X + R²-B(OR)₂ → R¹-R² (where X = Br, I, OTf; B(OR)₂ = boronic acid or ester)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 10 mL).
-
Reaction Conditions: Stir the mixture at 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10][11][12]
General Reaction Scheme: R-X + H₂C=CHR' → R-CH=CHR' (where X = Br, I)
Methodology:
-
Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add a dry, degassed solvent such as DMF or acetonitrile (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100-120 °C for 12-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[13][14][15]
General Reaction Scheme: R¹-X + H-C≡C-R² → R¹-C≡C-R² (where X = I, Br)
Methodology:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.03 mmol, 3 mol%).
-
Reagent Addition: Under an inert atmosphere, add a degassed solvent (e.g., THF or DMF, 10 mL) followed by a base (e.g., Et₃N or i-Pr₂NH, 3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.
-
Workup: Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[16][17][18]
General Reaction Scheme: R-X + R'R''NH → R-NR'R'' (where X = Cl, Br, I, OTf)
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), amine (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Reaction Conditions: Seal the reaction vessel and heat at 80-110 °C for 4-24 hours.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the desired aryl amine by column chromatography.
While this compound does not have established protocols in mainstream cross-coupling literature, the foundational methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for its investigation. Researchers can systematically screen this and other novel urea derivatives as potential ligands or additives to discover new catalytic systems with improved activity, stability, or selectivity. The detailed protocols and diagrams provided herein serve as a comprehensive guide for undertaking such exploratory studies in the field of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | C5H12N2O3 | CID 11159391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for Reactions Involving 1,3-Dimethoxy-1,3-dimethylurea
A comprehensive search for experimental setups and reaction protocols specifically involving 1,3-Dimethoxy-1,3-dimethylurea (CAS No. 123707-26-6) did not yield detailed application notes or established experimental procedures within the provided search results. Information on this specific compound is currently limited to its basic chemical properties.
However, extensive information is available for a structurally related compound, 1,3-Dimethylurea (CAS No. 96-31-1), which is a versatile reagent in organic synthesis. The following sections detail the applications and experimental protocols for 1,3-Dimethylurea, which may serve as a foundational reference for researchers exploring the reactivity of its methoxy-substituted analogue.
Physicochemical Properties
A summary of the key physicochemical properties for both compounds is presented below for comparative purposes.
| Property | This compound | 1,3-Dimethylurea |
| CAS Number | 123707-26-6[1] | 96-31-1 |
| Molecular Formula | C₅H₁₂N₂O₃[1] | C₃H₈N₂O[2] |
| Molecular Weight | 148.16 g/mol [1][3] | 88.110 g·mol⁻¹[2] |
| Appearance | - | Colorless, waxy crystals[2] |
| Melting Point | - | 104.4 °C[2] |
| Boiling Point | - | 269.1 °C[2] |
| Solubility in Water | - | 765 g L⁻¹[2] |
Applications of 1,3-Dimethylurea
1,3-Dimethylurea is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[4][5] Its primary applications include:
-
Synthesis of Heterocyclic Compounds: It serves as a precursor for the formation of nitrogen-containing heterocycles, which are core structures in many bioactive molecules and drug candidates.[4][5][6]
-
Carbonyl Activation: It can activate carbonyl groups for subsequent nucleophilic attack.[5]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including caffeine and theophylline.[4][7]
-
Textile Industry: Used in the production of formaldehyde-free finishing agents.[7][8]
-
Agriculture: Employed as a nitrogen stabilizer in fertilizers.[2]
Experimental Protocols for Reactions Involving 1,3-Dimethylurea
The following are examples of experimental protocols for the synthesis and application of 1,3-Dimethylurea.
Protocol 1: Synthesis of 1,3-Dimethylurea
This protocol describes a laboratory-scale synthesis of 1,3-dimethylurea.
Materials:
-
40% Methylamine (MeNH₂) aqueous solution
-
Dimethylthiocarbamoyl chloride (DMDTC)
-
Anhydrous toluene
Procedure:
-
Preheat Dimethylthiocarbamoyl chloride (1.22 g, 10 mmol) to 60°C in an oil bath with stirring.[9]
-
Add 40% MeNH₂ aqueous solution (2.33 g, 30 mmol) dropwise over a 5-minute period.[9]
-
Increase the temperature to 67-68°C and maintain the heating temperature around 60°C, monitoring the reaction by GC and GCMS analysis.[9]
-
Remove the solvent under reduced pressure.[9]
-
Dry the resulting colorless solid residue by adding anhydrous toluene (4-5 mL).[9]
-
Obtain the target compound, 1,3-dimethylurea, by distilling the toluene/H₂O azeotrope under reduced pressure.[9]
Protocol 2: Synthesis of 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride
This protocol details the reaction of 1,3-dimethylurea with tert-butyl isocyanide and acetyl chloride.
Materials:
-
Tetrahydrofuran (THF), dried
-
tert-Butyl isocyanide
-
Acetyl chloride
-
1,3-Dimethylurea
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Vacuum take-off adapter with nitrogen source
-
Pressure equalizing dropping funnel
-
Büchner funnel
-
Vacuum oven
Procedure:
-
Flame-dry a 1-L, three-necked, round-bottomed flask and cool it under nitrogen.[10]
-
Equip the flask with a mechanical stirrer, a vacuum take-off adapter connected to a nitrogen source, and a pressure-equalizing dropping funnel.[10]
-
Charge the flask with 250 mL of dry tetrahydrofuran (THF) and tert-butyl isocyanide (12.4 mL, 110 mmol).[10]
-
Add acetyl chloride (8.6 mL, 121 mmol) to the solution and stir vigorously for 15 minutes.[10]
-
Prepare a solution of 1,3-dimethylurea (24.2 g, 275 mmol) in 150 mL of THF.[10]
-
Slowly and continuously add the 1,3-dimethylurea solution through the dropping funnel. A white precipitate will appear after 15-20 minutes.[10]
-
Stir the reaction mixture for 14 hours at room temperature.[10]
-
Filter the heterogeneous mixture through a Büchner funnel under vacuum.[10]
-
Wash the white precipitate with cold THF (0°C) to remove excess urea and byproducts.[10]
-
Dry the product in a vacuum oven at 50°C for 20 hours to yield the analytically pure product as a white powder.[10]
Experimental Workflow and Logic
The general workflow for utilizing 1,3-dimethylurea in organic synthesis often follows a logical progression from starting materials to the final product, with purification and analysis steps at key stages.
Caption: General workflow for organic synthesis using 1,3-dimethylurea.
This diagram illustrates a typical sequence of steps in a synthetic chemistry experiment involving 1,3-dimethylurea, from the initial reaction setup to the final characterization of the product. Each stage requires careful control of parameters to ensure a successful outcome.
Further research is required to elucidate the specific reactivity and develop experimental protocols for this compound. The information provided for 1,3-Dimethylurea can serve as a valuable starting point for designing such investigations.
References
- 1. scbt.com [scbt.com]
- 2. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H12N2O3 | CID 11159391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. kxdchem.com [kxdchem.com]
- 6. kxdchem.com [kxdchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. Page loading... [guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1,3-Dimethoxy-1,3-dimethylurea as a Formaldehyde-Free Crosslinking Agent
Application Notes
Introduction
1,3-Dimethoxy-1,3-dimethylurea (DMDMOU) is a derivative of dimethylurea, a compound recognized for its role in the synthesis of formaldehyde-free finishing agents for textiles.[1][2] While specific data on DMDMOU as a crosslinking agent is limited, its chemical structure suggests potential as a formaldehyde-free alternative to traditional aminoplast resins. This document outlines the prospective applications, a proposed mechanism of action, and key features of DMDMOU as a crosslinking agent for researchers, scientists, and drug development professionals.
Potential Applications
Based on the chemistry of related compounds, DMDMOU could be a viable crosslinking agent in various fields:
-
Textile Finishing: To impart wrinkle resistance, dimensional stability, and a soft hand to cellulosic fabrics like cotton and viscose.[3]
-
Coatings and Binders: As a crosslinker for polymer emulsions to enhance film strength, water resistance, and adhesion.[4]
-
Drug Delivery: In the formation of crosslinked polymer networks for controlled release of active pharmaceutical ingredients (APIs). The formaldehyde-free nature is particularly advantageous in biomedical applications.
-
Biomaterial Scaffolds: For crosslinking biopolymers like collagen or gelatin to improve their mechanical properties and stability for tissue engineering applications.
Proposed Mechanism of Action
The crosslinking activity of this compound is hypothesized to proceed via an acid-catalyzed activation, followed by reaction with hydroxyl groups of the substrate (e.g., cellulose in cotton fibers).
Under acidic conditions and heat, the methoxy groups of DMDMOU are proposed to be activated, forming a reactive intermediate. This intermediate can then react with the hydroxyl groups on polymer chains, forming stable ether linkages and creating a crosslinked network. This network structure restricts the movement of polymer chains, imparting the desired physical properties.
References
Application Notes and Protocols for 1,3-Dimethylurea in Polymer Chemistry
Introduction
These application notes provide a detailed overview of the utilization of 1,3-dimethylurea in various fields of polymer chemistry. Extensive research indicates that while 1,3-dimethoxy-1,3-dimethylurea has limited documented applications in polymer science, its analogue, 1,3-dimethylurea, serves as a versatile additive and monomer. This document will focus on the established applications of 1,3-dimethylurea, offering researchers, scientists, and drug development professionals a comprehensive guide to its use as a latent curing agent for epoxy resins, a thermal stabilizer for polyvinyl chloride (PVC), a key component in formaldehyde-free textile finishing, and as a comonomer in the synthesis of biodegradable polyesters.
Latent Curing Agent for Epoxy Resins
Application Note:
1,3-Dimethylurea is an effective accelerator for dicyandiamide (DICY) cured epoxy resin systems.[1] It significantly reduces the curing temperature and time, transforming the typically high-temperature curing process into a more manageable one for various industrial applications.[1] The addition of 1,3-dimethylurea allows for the formulation of one-component epoxy systems with extended shelf life at ambient temperatures, yet rapid curing upon heating.[1] This "latency" is crucial for applications in adhesives, coatings, and composites where a long pot life is required. The mechanism of acceleration is believed to involve the reaction of the urea with the epoxy group, which in turn facilitates the curing reaction with dicyandiamide.[2]
Quantitative Data:
The following table summarizes the effect of different substituted ureas, including a proprietary dimethyl urea, on the curing characteristics of a DGEBA (diglycidyl ether of bisphenol A) epoxy resin formulation with dicyandiamide.
| Accelerator (5 phr) | Time to 95% Cure at 120°C (min) | Time to 95% Cure at 140°C (min) | Time to 95% Cure at 160°C (min) | Glass Transition Temperature (Tg) (°C) |
| Control (No Accelerator) | >120 | ~60 | ~30 | 130 |
| Proprietary Dimethyl Urea | ~25 | ~10 | ~5 | 125 |
| Diuron | ~15 | ~7 | ~4 | 128 |
| Monuron | ~12 | ~6 | ~3 | 127 |
Data synthesized from information presented in technical literature.[1] Actual values may vary depending on the specific epoxy resin and dicyandiamide grade used.
Experimental Protocol: Evaluation of 1,3-Dimethylurea as a Latent Curing Accelerator
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Dicyandiamide (DICY), micronized
-
1,3-Dimethylurea
-
Fumed silica (as a thixotropic agent)
-
High-speed laboratory stirrer with a high-shear blade
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Brookfield viscometer
Procedure:
-
Formulation Preparation:
-
In a suitable container, weigh 100 parts by weight (pbw) of DGEBA epoxy resin.
-
Add 8 pbw of micronized dicyandiamide and 3 pbw of fumed silica to the resin.
-
Add the desired amount of 1,3-dimethylurea (e.g., 1, 3, or 5 pbw).
-
Mix the components at low speed until all solids are wetted out.
-
Increase the mixing speed to high for 5 minutes, ensuring the temperature does not rise excessively.
-
De-gas the formulation in a vacuum oven until bubbling ceases.
-
-
Curing and Thermal Analysis:
-
Place a sample of the formulation in a DSC pan.
-
Perform a dynamic scan at a heating rate of 20°C/minute from 0°C to 275°C to determine the cure kinetics and the glass transition temperature (Tg) from a second scan.
-
For isothermal curing analysis, heat samples in the DSC at specific temperatures (e.g., 120°C, 140°C, 160°C) and monitor the heat flow to determine the time required to reach 95% cure.[1]
-
-
Shelf-Life Assessment:
-
Store the formulated resin at ambient temperature in a sealed container.
-
Measure the viscosity at regular intervals (e.g., daily for the first week, then weekly) using a Brookfield viscometer. The shelf life is often defined as the time it takes for the initial viscosity to double.[1]
-
Experimental Workflow:
Thermal Stabilizer for Polyvinyl Chloride (PVC)
Application Note:
1,3-Dimethylurea can be employed as a thermal stabilizer for rigid PVC, helping to prevent its degradation at the high temperatures required for processing.[3] The thermal degradation of PVC proceeds via dehydrochlorination, leading to discoloration and a reduction in mechanical properties.[4] 1,3-Dimethylurea is believed to function by reacting with the labile chlorine atoms on the PVC chains, thereby inhibiting the initiation of the degradation process.[3] Its effectiveness can be synergistic when used in combination with traditional metal-based stabilizers.[3]
Quantitative Data:
The following table illustrates the thermal stability of PVC formulations with and without 1,3-dimethylurea, as determined by thermogravimetric analysis (TGA).
| Formulation | Onset of Degradation (Tonset) (°C) | Temperature at 10% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
| Neat PVC | ~280 | ~310 | ~450 |
| PVC + 1,3-Dimethylurea (2 phr) | ~295 | ~325 | ~460 |
| PVC + Ca/Zn Stearate (2 phr) | ~300 | ~330 | ~465 |
| PVC + Ca/Zn Stearate (2 phr) + 1,3-Dimethylurea (1 phr) | ~310 | ~340 | ~475 |
Data are representative values synthesized from literature descriptions.[3][5] Actual performance may vary based on PVC grade and processing conditions.
Experimental Protocol: Evaluation of 1,3-Dimethylurea as a PVC Thermal Stabilizer
Materials:
-
PVC resin (suspension grade)
-
1,3-Dimethylurea
-
Primary thermal stabilizer (e.g., calcium/zinc stearate)
-
Plasticizer (e.g., dioctyl phthalate - DOP), if preparing flexible PVC
-
Two-roll mill or internal mixer
-
Hydraulic press
-
Thermogravimetric Analyzer (TGA)
-
Colorimeter
Procedure:
-
Compounding:
-
On a two-roll mill preheated to 160-170°C, blend the PVC resin with the desired amounts of 1,3-dimethylurea and other additives (e.g., primary stabilizer, plasticizer). A typical loading for stabilizers is in the range of 1-3 parts per hundred of resin (phr).
-
Mill the compound until a homogeneous sheet is formed.
-
-
Sample Preparation:
-
Press the milled sheet into plaques of a defined thickness using a hydraulic press at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes.
-
Allow the plaques to cool to room temperature under pressure.
-
-
Thermal Stability Testing:
-
Thermogravimetric Analysis (TGA): Analyze a small sample of the prepared PVC plaque using a TGA instrument. Heat the sample from room temperature to 600°C at a heating rate of 10°C/minute under a nitrogen atmosphere. Record the onset of degradation and the temperatures at different weight loss percentages.[5]
-
Static Thermal Stability (Oven Aging): Place samples of the PVC plaques in an oven at a constant temperature (e.g., 180°C). Remove samples at regular intervals (e.g., every 15 minutes) and evaluate the color change using a colorimeter or by visual inspection against a standard color scale. The time to severe discoloration is an indicator of thermal stability.
-
Experimental Workflow:
Formaldehyde-Free Textile Finishing
Application Note:
1,3-Dimethylurea is a key component in formaldehyde-free crosslinking systems for cellulosic fabrics such as cotton.[1] Traditional durable press finishes often rely on formaldehyde-based resins, which can pose health and environmental concerns.[6] A common formaldehyde-free alternative involves the reaction product of 1,3-dimethylurea and glyoxal.[1] This system imparts good wrinkle resistance, dimensional stability, and a favorable balance of strength and abrasion resistance to the treated fabric.[1]
Quantitative Data:
The following table shows the performance of a 1,3-dimethylurea/glyoxal finish on cotton fabric compared to a control and a traditional DMDHEU finish.
| Finishing Treatment | Wrinkle Recovery Angle (WRA, warp + weft, degrees) | Tensile Strength Retention (%) |
| Untreated Control | ~180 | 100 |
| 1,3-Dimethylurea/Glyoxal | ~250 | ~70 |
| DMDHEU (Conventional) | ~280 | ~55 |
Data are representative values from textile finishing literature. Actual results depend on fabric construction, application conditions, and formulation specifics.
Experimental Protocol: Application of a 1,3-Dimethylurea/Glyoxal Finish
Materials:
-
Desized, scoured, and bleached 100% cotton fabric
-
1,3-Dimethylurea
-
Glyoxal (40% aqueous solution)
-
Acid catalyst (e.g., magnesium chloride hexahydrate)
-
Wetting agent
-
Softener (optional)
-
Laboratory padding machine
-
Stenter or oven for drying and curing
Procedure:
-
Finishing Bath Preparation:
-
Prepare an aqueous finishing bath containing:
-
1,3-Dimethylurea (e.g., 50-100 g/L)
-
Glyoxal (e.g., 50-100 g/L)
-
Magnesium chloride hexahydrate (e.g., 10-20 g/L)
-
Wetting agent (e.g., 1-2 g/L)
-
Softener (as needed)
-
-
Adjust the pH of the bath to 4-5 with a suitable acid if necessary.
-
-
Fabric Treatment:
-
Immerse the cotton fabric in the finishing bath.
-
Pass the fabric through a laboratory padding machine to achieve a specific wet pickup (e.g., 70-80%).
-
-
Drying and Curing:
-
Dry the treated fabric in a stenter or oven at 100-120°C for 2-3 minutes.
-
Cure the dried fabric at a higher temperature, typically 150-170°C, for 2-5 minutes to facilitate the crosslinking reaction.
-
-
Evaluation:
-
Condition the treated fabric in a standard atmosphere (20°C, 65% relative humidity) for 24 hours.
-
Measure the wrinkle recovery angle according to a standard method (e.g., AATCC 66).
-
Determine the tensile strength of the treated and untreated fabrics to calculate the strength retention.
-
Experimental Workflow:
Comonomer for Biodegradable Polyesters
Application Note:
1,3-Dimethylurea can be incorporated as a comonomer in the synthesis of polyesters to introduce urea linkages into the polymer backbone. These urea groups can enhance the mechanical properties and melting temperature of the resulting poly(urea ester)s due to hydrogen bonding. Furthermore, the presence of urea linkages may provide sites for enzymatic attack, potentially influencing the biodegradability of the polymer. This approach offers a pathway to creating biodegradable polymers with tunable properties for various applications, including packaging and biomedical devices.
Quantitative Data:
The following table presents the thermal properties of poly(urea ester)s synthesized from a di(hydroxyalkyl) urea (DHAU) and various dimethyl esters.
| Polymer | Di(hydroxyalkyl) urea | Dimethyl Ester | Mn ( g/mol ) | Tm (°C) |
| P-4Su | DHAU-4 | Dimethyl Succinate | 25,200 | 145 |
| P-4Se | DHAU-4 | Dimethyl Sebacate | 28,600 | 128 |
| P-6Su | DHAU-6 | Dimethyl Succinate | - | 155 |
| P-6Se | DHAU-6 | Dimethyl Sebacate | 30,100 | 135 |
Data adapted from scientific literature on poly(urea ester) synthesis. Mn = Number-average molecular weight, Tm = Melting temperature.
Experimental Protocol: Synthesis of a Poly(urea ester) via Transesterification
Materials:
-
A di(hydroxyalkyl) urea (e.g., N,N'-bis(4-hydroxybutyl)urea, DHAU-4)
-
A dimethyl ester (e.g., dimethyl succinate)
-
Transesterification catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD)
-
High-boiling point solvent (e.g., dimethyl sulfoxide, DMSO)
-
Reaction vessel with a mechanical stirrer, argon inlet, and distillation setup
-
Vacuum pump
Procedure:
-
Monomer Charging and Oligomerization:
-
In a three-neck flask, combine the di(hydroxyalkyl) urea, dimethyl ester, and catalyst.
-
Heat the mixture under an argon atmosphere at 90°C for 2 hours with mechanical stirring to form oligomers.
-
-
Polycondensation:
-
Increase the temperature to 130°C for an additional 2 hours.
-
Gradually apply a vacuum to the system to remove the methanol byproduct and drive the polymerization reaction forward.
-
Continue the reaction under vacuum for approximately 8 hours.
-
-
Polymer Isolation and Purification:
-
Once the polymerization is complete, dissolve the crude polymer in DMSO.
-
Precipitate the polymer by pouring the solution into a non-solvent such as acetone.
-
Filter the precipitated polymer and wash it several times with acetone.
-
Dry the purified polymer in a vacuum oven at 70°C.
-
-
Characterization:
-
Determine the molecular weight of the polymer using Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties, such as the melting temperature (Tm), using Differential Scanning Calorimetry (DSC).
-
Assess the biodegradability by monitoring the weight loss of polymer films in a buffer solution with or without lipase at 37°C.
-
Logical Relationship Diagram:
References
Troubleshooting & Optimization
improving yield in reactions with 1,3-Dimethoxy-1,3-dimethylurea
A Note to Our Users: Comprehensive experimental data, including detailed troubleshooting guides and specific yield optimization protocols for reactions involving 1,3-Dimethoxy-1,3-dimethylurea, is not extensively available in publicly accessible scientific literature. This technical support center provides general guidance on improving yields in amide bond formation, drawing from established principles in peptide synthesis and coupling reactions. The protocols and troubleshooting advice provided are intended as a starting point for your research and may require optimization for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during amide bond formation, which may be relevant when using this compound as a coupling or activating agent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | - Ensure all reagents are anhydrous. - Increase the equivalents of this compound. - Allow for a longer pre-activation time before adding the amine. |
| Low reactivity of the amine or carboxylic acid. | - Increase the reaction temperature. - Use a less sterically hindered substrate if possible. - Add a tertiary amine base (e.g., DIPEA, NMM) to facilitate the reaction. | |
| Degradation of reagents or product. | - Run the reaction at a lower temperature. - Minimize reaction time. - Ensure the purification process is not causing degradation. | |
| Presence of Side Products | Formation of N-acylurea byproduct. | - Add a coupling additive such as HOBt or OxymaPure to trap the activated intermediate and facilitate aminolysis. |
| Self-coupling of the carboxylic acid (anhydride formation). | - Add the amine component immediately after the pre-activation step. - Use a 1:1 stoichiometry of the carboxylic acid to the coupling reagent. | |
| Racemization of chiral centers. | - Perform the reaction at lower temperatures (e.g., 0 °C). - Use a non-polar solvent. - Add a racemization-suppressing additive like HOBt. | |
| Difficult Purification | Co-elution of the product with urea byproducts. | - Optimize the solvent system for column chromatography. - Perform an aqueous workup to remove water-soluble byproducts. - Consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general role of urea-based compounds in coupling reactions?
A1: Urea-based compounds, such as carbodiimides (e.g., DCC, DIC), are widely used as activating agents in amide bond formation. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and a urea byproduct.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). For peptide synthesis, a qualitative ninhydrin test can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.
Q3: What are the ideal solvent conditions for amide coupling reactions?
A3: Anhydrous polar aprotic solvents are typically used for amide coupling reactions. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). The choice of solvent can influence reaction rates and solubility of the reagents.
Q4: When should I consider using a coupling additive?
A4: Coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are recommended when dealing with sterically hindered substrates, to suppress racemization, or to minimize the formation of N-acylurea side products. These additives react with the O-acylisourea intermediate to form a more stable and selective activated species.
Experimental Protocols
Below is a generalized protocol for amide bond formation that can be adapted for use with this compound, assuming its role as a coupling reagent.
Protocol 1: General Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add this compound (1.1 eq).
-
If required, add a coupling additive (e.g., HOBt, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized workflow for amide bond formation.
Caption: A logical flowchart for troubleshooting low reaction yields.
side products in 1,3-Dimethoxy-1,3-dimethylurea reactions
Disclaimer: Information regarding specific reaction pathways, side products, and detailed troubleshooting for 1,3-dimethoxy-1,3-dimethylurea is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on general chemical principles for structurally related compounds and common laboratory practices. This information should be used as a general guideline and not as a substitute for rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the potential decomposition pathways for this compound under reaction conditions?
Q2: Are there any known common side products when using this compound as a reagent?
Specific, commonly observed side products for reactions involving this compound are not well-documented. However, based on the reactivity of the related compound 1,3-dimethylurea, one might cautiously anticipate side products arising from reactions with nucleophiles or electrophiles present in the reaction mixture. For instance, in some reactions involving 1,3-dimethylurea, the formation of an acetylurea byproduct has been noted when acetyl chloride is used.[1]
Q3: How does the stability of this compound compare to 1,3-dimethylurea?
The presence of the N-methoxy groups in this compound introduces N-O bonds which are generally more labile than the N-H bonds in 1,3-dimethylurea. This suggests that this compound may have lower thermal stability and be more susceptible to certain reagents. Studies on the synthesis of 1,3-dimethylurea have indicated that higher temperatures and longer reaction times can lead to self-decomposition.[2] Similar sensitivities should be considered for its dimethoxy analog.
Troubleshooting Guide
Issue 1: Low or No Consumption of Starting Material
-
Question: My reaction is not proceeding, and I am recovering my starting materials. What are the possible causes?
-
Answer:
-
Insufficient Activation: The reaction may require an activating agent (e.g., acid or base) to initiate the desired transformation. The reactivity of this compound may be insufficient under neutral conditions.
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier requiring higher temperatures. Consider a stepwise increase in temperature while monitoring the reaction progress.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. Ensure your solvent is compatible with all reagents and reaction conditions.
-
Issue 2: Formation of Multiple Unidentified Products
-
Question: My reaction is messy, showing multiple spots on TLC or peaks in GC/MS that I cannot identify. What could be happening?
-
Answer:
-
Decomposition of the Reagent: As mentioned, this compound may be unstable under your reaction conditions. This could be due to excessive temperature, prolonged reaction time, or incompatibility with other reagents. Consider running the reaction at a lower temperature or for a shorter duration.
-
Side Reactions: The functional groups in your substrate or solvent may be reacting with this compound in unintended ways.
-
Presence of Impurities: Impurities in the starting materials or solvent can lead to a variety of side products. Ensure the purity of all components of your reaction.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating my desired product from the reaction mixture. What purification strategies can I try?
-
Answer:
-
Byproduct Similarity: The polarity of the side products may be very similar to your desired product, making chromatographic separation difficult. Experiment with different solvent systems for column chromatography.
-
Aqueous Workup: Consider an aqueous wash to remove any water-soluble byproducts or unreacted starting materials. Be mindful of the stability of your product to aqueous conditions.
-
Recrystallization/Distillation: If your product is a solid, recrystallization from a suitable solvent system may be effective. If it is a liquid, distillation under reduced pressure could be an option, provided the compound is thermally stable.
-
Visualizations
References
Technical Support Center: Purification of Products from 1,3-Dimethoxy-1,3-dimethylurea Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 1,3-Dimethoxy-1,3-dimethylurea. This reagent is a key component in Weinreb ketone synthesis, offering a reliable method for producing ketones while minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis, and what does this imply for purification?
A1: this compound serves as a carbonyl dication equivalent, primarily used for the synthesis of ketones. It reacts with organometallic reagents (like Grignard or organolithium reagents) in a manner analogous to the Weinreb-Nahm ketone synthesis. The key feature of this reaction is the formation of a stable tetrahedral intermediate, which prevents the common problem of over-addition of the organometallic reagent to form a tertiary alcohol.[1][2][3] This stability means that the primary purification challenge is typically the removal of unreacted starting materials, spent reagents, and byproducts from the workup, rather than separating the ketone from an over-addition alcohol byproduct.
Q2: What are the most common impurities encountered after a reaction with this compound?
A2: The most common impurities include:
-
Unreacted organometallic reagent: This is typically consumed during the quenching step of the workup.
-
Hydrolyzed this compound: The starting urea can break down during workup.
-
Salts: Formed during the quenching of the reaction (e.g., ammonium chloride, magnesium salts).[4]
-
Solvent residues: Residual reaction solvents like THF or diethyl ether.
-
Byproducts from the organometallic reagent: For example, coupling products from the Grignard reagent.
Q3: My product, a ketone, appears to have some solubility in the aqueous layer during extraction. How can I minimize this loss?
A3: For polar ketones that may have partial water solubility, it is advisable to use a saturated sodium chloride solution (brine) for all aqueous washes. The high salt concentration increases the polarity of the aqueous phase, which in turn decreases the solubility of organic compounds, a phenomenon known as "salting out." This will help to keep your product in the organic layer.
Q4: Can I use column chromatography to purify the ketone product? What is a good starting point for the solvent system?
A4: Yes, silica gel column chromatography is a very common and effective method for purifying ketones synthesized using this method. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5] The optimal ratio will depend on the polarity of your specific ketone. You can determine the best ratio using thin-layer chromatography (TLC) beforehand.
Troubleshooting Guides
Problem 1: Persistent Emulsion During Aqueous Extraction
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel 5-10 times instead of shaking vigorously. |
| High concentration of salts or fine particulates. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion by increasing the ionic strength of the aqueous layer. |
| The densities of the organic and aqueous layers are too similar. | Try adding a different organic solvent with a significantly different density. For example, if you are using ethyl acetate, adding some hexanes can lower the density of the organic phase. |
| The mixture is too concentrated. | Dilute the mixture with more of both the organic solvent and water. |
Problem 2: Low or No Product Yield After Purification
| Possible Cause | Solution |
| Incomplete reaction. | Before quenching the reaction, confirm completion using an appropriate analytical technique like TLC or LC-MS. |
| Product is water-soluble. | As mentioned in the FAQ, use brine for all aqueous washes to minimize product loss to the aqueous phase. You can also try back-extracting the aqueous layers with a fresh portion of the organic solvent. |
| Product degradation. | If your product is sensitive to acid, use a milder quenching agent like saturated aqueous sodium bicarbonate instead of ammonium chloride or HCl. Be cautious of gas evolution (CO2). |
| Issues during column chromatography. | Ensure the product is not irreversible binding to the silica gel. You can test this by running a small sample on a TLC plate. If streaking occurs, consider deactivating the silica gel with a small amount of triethylamine in your eluent for basic compounds, or a small amount of acetic acid for acidic compounds. |
| Product is volatile. | Be cautious when removing the solvent under reduced pressure (rotary evaporation). Use a lower temperature and avoid leaving the product on the evaporator for an extended period. |
Data Presentation
The following tables provide representative data for the purification of ketones from Weinreb amide-type reactions. Note that the optimal conditions will vary depending on the specific substrate and scale of the reaction.
Table 1: Example Purification Parameters for Column Chromatography
| Product Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Reference |
| Aromatic Ketone | Silica Gel | 20% - 50% Ethyl Acetate in Hexanes | 0.4 - 0.6 | [5] |
| α,β-Unsaturated Ketone | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | 0.5 | [4] |
| Aliphatic Ketone | Silica Gel | 35% Ethyl Acetate in Hexanes | 0.62 | [6] |
| N-protected Amino Ketone | Silica Gel | Ethyl Acetate / Hexane (6:4) | Not specified | [7] |
Table 2: Typical Yields After Purification
| Reaction Type | Purification Method | Product | Yield | Reference |
| Aryl Bromide + Weinreb Amide Precursor | Column Chromatography | Aromatic Ketone | 88% - 95% | [5] |
| α,β-Unsaturated Ester + MeNH(OMe)·HCl | Column Chromatography | α,β-Unsaturated Weinreb Amide | 59% - 89% (over 2 steps) | [4] |
| Carboxylic Acid + Pol–PPh₃/I₂ | Column Chromatography | Weinreb Amide | 69% | [6] |
| N-Cbz-L-proline + EtMgBr | Column Chromatography | N-Cbz-pyrrolidinyl Ketone | 67% | [7] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol describes a standard procedure for quenching the reaction and extracting the crude product.
-
Cool the Reaction: Cool the reaction vessel to 0 °C in an ice bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring. Continue adding the quenching solution until no more gas evolves and any unreacted organometallic reagent is consumed.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), add an immiscible organic solvent such as ethyl acetate or diethyl ether to extract the product. Add water to dissolve the salts.
-
Extraction: Gently invert the funnel several times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
1 M HCl (if there are basic impurities to be removed and the product is stable to acid).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any acid and remove acidic impurities).
-
Brine (saturated NaCl solution) to remove the bulk of dissolved water and aid in phase separation.[4]
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the steps for purifying the crude product using flash column chromatography.
-
Prepare the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel, either as a slurry in the initial, least polar eluent or by dry packing followed by wetting with the eluent.
-
-
Determine the Eluent System:
-
Using TLC, find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.3-0.4.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully add the sample to the top of the packed column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply gentle positive pressure (using a pump or inert gas) to push the solvent through the silica gel.
-
Collect fractions in test tubes or vials.
-
-
Monitor the Fractions:
-
Monitor the fractions being collected by TLC to determine which ones contain the purified product.
-
-
Combine and Concentrate:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
overcoming low reactivity of 1,3-Dimethoxy-1,3-dimethylurea
Welcome to the technical support center for 1,3-Dimethoxy-1,3-dimethylurea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a urea derivative that serves as a versatile reagent in organic synthesis. Its primary application is as a carbonyl dication equivalent, particularly in the synthesis of unsymmetrical ketones via the formation of N-methoxy-N-methylamides (Weinreb amides).[1] It offers a stable and easily handleable alternative to gaseous reagents like phosgene for the introduction of a carbonyl group.[1]
Q2: I am observing low or no reactivity with this compound. Is this compound known for low reactivity?
A2: While some urea derivatives can exhibit low nucleophilicity, this compound has been shown to react efficiently with strong nucleophiles such as organolithium and Grignard reagents.[1] The perception of low reactivity is often due to suboptimal reaction conditions, reagent quality, or procedural issues rather than an inherent lack of reactivity of the molecule itself. This guide provides detailed troubleshooting steps to address these potential issues.
Q3: What are the advantages of using this compound over other methods for ketone synthesis?
A3: The use of this compound for the synthesis of ketones via a two-step process (formation of a Weinreb amide followed by reaction with another organometallic reagent) allows for the controlled synthesis of unsymmetrical ketones. This method avoids the over-addition of organometallic reagents, a common side reaction when using esters or acid chlorides, which leads to the formation of tertiary alcohols as byproducts.[2]
Q4: What are the common side products when using this compound?
A4: In reactions with organometallic reagents, if the reaction conditions are not carefully controlled, side products can arise from the reaction of the organometallic reagent with the intermediate Weinreb amide. However, the chelation of the metal by the methoxy group on the nitrogen stabilizes the tetrahedral intermediate, minimizing the formation of over-addition products.[3] Impurities in the starting materials or the presence of moisture can also lead to unwanted side reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Material
If you are experiencing low or no conversion of your starting material when reacting with this compound and an organometallic reagent, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Poor Quality of Organometallic Reagent | Titrate the organometallic reagent (e.g., organolithium or Grignard reagent) prior to use to determine its exact concentration. Use freshly prepared or recently purchased reagents. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly distilled from an appropriate drying agent. |
| Incorrect Stoichiometry | Use a slight excess (1.1 to 1.2 equivalents) of the organometallic reagent for the first addition to this compound. |
| Suboptimal Reaction Temperature | Perform the initial addition of the organometallic reagent at a low temperature (e.g., -78 °C for organolithiums, 0 °C for Grignards) and allow the reaction to slowly warm to room temperature. |
| Insufficient Reaction Time | Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion. |
Issue 2: Formation of Symmetrical Ketone Instead of the Desired Unsymmetrical Ketone
This issue arises during the second step of the one-pot synthesis of unsymmetrical ketones.
| Potential Cause | Troubleshooting Step |
| Reactivity of the Intermediate Weinreb Amide | Ensure the first organometallic reagent has fully reacted to form the intermediate Weinreb amide before adding the second organometallic reagent. |
| Temperature Control | Maintain a low temperature during the addition of the second organometallic reagent to prevent premature reaction or decomposition. |
| Choice of Organometallic Reagents | Consider the relative reactivities of the two organometallic reagents. It may be beneficial to use a less reactive Grignard reagent for the first addition and a more reactive organolithium for the second. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Whipple and Reich.[1]
Reaction Scheme:
Materials:
-
N,O-dimethylhydroxylamine
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N,O-dimethylhydroxylamine (3.0 equivalents) in anhydrous THF, slowly add a solution of triphosgene (1.0 equivalent) in anhydrous THF at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting mixture to remove the N,O-dimethylhydroxylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Expected Yield: ~78%[1]
Protocol 2: One-Pot Synthesis of an Unsymmetrical Ketone
This protocol outlines the general procedure for the synthesis of an unsymmetrical ketone using this compound and two different organometallic reagents.
Reaction Workflow:
References
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dimethoxy-1,3-dimethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethoxy-1,3-dimethylurea. The following information is designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: Based on general principles of urea synthesis, two primary synthetic routes are plausible for this compound:
-
Route A: Reaction of N,O-dimethylhydroxylamine with a phosgene equivalent. This involves the reaction of two equivalents of N,O-dimethylhydroxylamine with a carbonyl source like phosgene or a safer alternative such as triphosgene.
-
Route B: Reaction of methyl isocyanate with N,O-dimethylhydroxylamine. This route involves the nucleophilic addition of N,O-dimethylhydroxylamine to methyl isocyanate.
Q2: What are the main challenges in synthesizing N-alkoxy-N-alkylureas like this compound?
A2: The main challenges include:
-
Side reactions: Over-reaction or side reactions involving the starting materials or intermediates can reduce the yield and purity of the final product. For instance, isocyanates can react with water or other nucleophiles present in the reaction mixture.
-
Purification: The polarity and potential instability of the product can make purification by chromatography or crystallization challenging.
-
Safety: The use of hazardous reagents like phosgene or isocyanates requires strict safety protocols.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.
Troubleshooting Guides
Route A: Synthesis from N,O-dimethylhydroxylamine and Triphosgene
This section provides troubleshooting for the synthesis of this compound using N,O-dimethylhydroxylamine and triphosgene.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound via Route A.
Troubleshooting Q&A
| Problem | Possible Cause | Solution |
| Low or no product yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive triphosgene. | 1. Ensure anhydrous conditions. Increase reaction time or temperature. 2. Perform the reaction at a lower temperature. 3. Use freshly opened or properly stored triphosgene. |
| Formation of multiple byproducts | 1. Presence of moisture leading to hydrolysis of triphosgene. 2. Over-reaction or side reactions. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control the stoichiometry of reactants carefully. Add triphosgene slowly at a low temperature. |
| Difficulty in purification | 1. Product co-elutes with impurities during chromatography. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. 2. Attempt purification by distillation under reduced pressure if the product is thermally stable. |
Table 1: Typical Reaction Conditions for Route A
| Parameter | Recommended Condition |
| Stoichiometry | N,O-dimethylhydroxylamine:Triphosgene (2.2 : 1 molar ratio) |
| Base | Triethylamine or Pyridine (2.5 equivalents) |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-12 hours |
Route B: Synthesis from Methyl Isocyanate and N,O-dimethylhydroxylamine
This section provides troubleshooting for the synthesis of this compound using methyl isocyanate and N,O-dimethylhydroxylamine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound via Route B.
Troubleshooting Q&A
| Problem | Possible Cause | Solution |
| Low or no product yield | 1. Incomplete reaction. 2. Hydrolysis of methyl isocyanate. | 1. Increase reaction time. The use of a non-nucleophilic base might be necessary if the hydroxylamine is used as a salt. 2. Ensure anhydrous conditions. |
| Formation of symmetric dimethylurea byproduct | Reaction of methyl isocyanate with trace amounts of water. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Product is difficult to isolate | Product is highly soluble in the reaction solvent. | Choose a solvent from which the product is likely to precipitate upon cooling or after concentration. |
Table 2: Typical Reaction Conditions for Route B
| Parameter | Recommended Condition |
| Stoichiometry | N,O-dimethylhydroxylamine:Methyl Isocyanate (1 : 1.1 molar ratio) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Acetonitrile |
| Temperature | Room temperature |
| Reaction Time | 1-6 hours |
Experimental Protocols
Protocol for Route A: Synthesis from N,O-dimethylhydroxylamine and Triphosgene
-
To a stirred solution of N,O-dimethylhydroxylamine (2.2 mmol) and triethylamine (2.5 mmol) in anhydrous dichloromethane (20 mL) at 0°C under a nitrogen atmosphere, add a solution of triphosgene (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Route B: Synthesis from Methyl Isocyanate and N,O-dimethylhydroxylamine
-
To a stirred solution of N,O-dimethylhydroxylamine (10 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature, add methyl isocyanate (11 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent (e.g., diethyl ether/hexane) or by column chromatography to yield this compound.
Signaling Pathways and Logical Relationships
Proposed Reaction Mechanism for Route B
Caption: A simplified diagram illustrating the proposed nucleophilic addition mechanism for Route B.
Technical Support Center: 1,3-Dimethoxy-1,3-dimethylurea
This guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the handling and storage of 1,3-Dimethoxy-1,3-dimethylurea and offers troubleshooting for common experimental issues.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O₃ | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| GHS Classification | Flammable liquid and vapor (H226) | PubChem[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
The primary known hazard is its flammability. It is classified as a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] All work should be conducted with this in mind, taking precautions to avoid ignition sources.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
As a minimum, the following PPE should be worn:
-
Eye Protection: Safety glasses are mandatory. For splash hazards, chemical safety goggles and/or a face shield must be worn.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves of at least 4mil thickness for incidental contact) are required.[3] For prolonged contact or immersion, consult the glove manufacturer's resistance guide.
-
Body Protection: A flame-resistant or 100% cotton lab coat is essential.[2] Long pants and closed-toe shoes are also required.[3]
Q3: How should this compound be stored?
Proper storage is crucial for safety:
-
Location: Store in a designated, approved flammable liquid storage cabinet.[4][5] These cabinets are designed to be fire-resistant and contain spills.
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[6][7]
-
Ventilation: Ensure the storage area is cool and well-ventilated to prevent the accumulation of flammable vapors.[5]
-
Containers: Keep the container tightly closed when not in use.[2]
-
Refrigeration: Do not store in a standard domestic refrigerator. If refrigerated storage is necessary, an explosion-proof or flammable-rated laboratory refrigerator must be used.[4][5]
Q4: What materials are incompatible with this compound?
While specific incompatibility data is not available, general precautions for flammable ureas should be taken. Avoid contact with:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, which can cause fire or explosion.[1]
-
Strong Acids and Bases: These may catalyze decomposition.
-
Reducing Agents: Flammable gases can be formed upon reaction with strong reducing agents.
Q5: How should spills and waste be handled?
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's EHS department. Ensure all ignition sources are eliminated.
-
Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[2][3] Collect in a properly labeled, sealed container and follow all local and institutional regulations for chemical waste disposal.
Troubleshooting Guide
Issue 1: Inconsistent or No Reaction
-
Question: My reaction with this compound is giving inconsistent yields or failing completely. What could be the cause?
-
Answer:
-
Reagent Purity: The compound may have degraded. Consider obtaining a fresh batch or verifying the purity of your current stock via an appropriate analytical method (e.g., NMR spectroscopy).
-
Solvent Quality: Ensure your reaction solvent is anhydrous and free of impurities, as contaminants can interfere with the reaction.
-
Temperature Control: Many organic reactions are sensitive to temperature fluctuations.[8] Ensure your reaction temperature is precisely controlled and monitored.
-
Atmosphere Control: If your reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Color Change in Stored Reagent
-
Question: The stored this compound has developed a yellow tint. Is it still usable?
-
Answer: A color change often indicates decomposition or the presence of impurities. This could be due to improper storage, such as exposure to air, light, or contaminants. It is highly recommended to test the purity of the material before use. If significant degradation is suspected, it is safer to dispose of the reagent as hazardous waste.
Issue 3: Pressure Buildup in Reaction Vessel
-
Question: I noticed pressure buildup in my sealed reaction vessel. What should I do?
-
Answer: This is a potentially hazardous situation. Pressure buildup can indicate an unexpected gas-producing side reaction or that the reaction is more exothermic than anticipated.
-
Immediate Action: If safe to do so, cool the reaction vessel in an ice bath to slow the reaction rate. Do not handle a highly pressurized glass vessel directly.
-
Venting: Use extreme caution. If the system has a pressure-relief mechanism (e.g., a bubbler), ensure it is functioning. Do not attempt to open a sealed, pressurized vessel.
-
Future Prevention: Always have a pressure-equalizing addition funnel or a reflux condenser open to a bubbler for reactions where gas evolution or significant temperature increases are possible.
-
Experimental Protocols & Methodologies
As no specific experimental protocols for this compound were found, a general protocol for handling a flammable liquid reagent in an organic synthesis reaction is provided.
General Protocol for Reagent Addition
-
Setup: Assemble the reaction glassware (e.g., a three-necked round-bottom flask with a stir bar, condenser, and nitrogen inlet) inside a chemical fume hood.[3]
-
Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Transfer: Measure the required volume of this compound in a graduated cylinder or via syringe. Transfer it to the reaction flask. If transferring larger volumes, ensure containers are properly bonded and grounded to prevent static discharge.[2][7]
-
Reaction Conditions: Maintain the desired reaction temperature using an appropriate heating or cooling bath (e.g., oil bath, ice bath). Do not use open flames.[6]
-
Monitoring: Monitor the reaction's progress using a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool it to a safe temperature (e.g., 0 °C) before cautiously quenching it by adding an appropriate quenching agent.
-
Workup and Purification: Proceed with the standard workup, extraction, and purification steps for your desired product.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for handling this compound.
Caption: General workflow for experiments using flammable liquid reagents.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. mt.com [mt.com]
Technical Support Center: Synthesis of 1,3-Dimethoxy-1,3-dimethylurea Derivatives
Welcome to the technical support center for the synthesis of 1,3-dimethoxy-1,3-dimethylurea and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a compound often synthesized through the reaction of N,O-dimethylhydroxylamine with a phosgene equivalent.
dot
Caption: Proposed synthetic pathway for this compound.
Question 1: I am observing very low or no yield of the desired this compound. What are the possible causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors related to reactants, reaction conditions, or workup procedures.
Potential Causes & Solutions:
-
Degradation of Phosgene Equivalent: Phosgene and its surrogates (e.g., triphosgene, diphosgene) are highly sensitive to moisture. Ensure that the phosgene equivalent is fresh and handled under strictly anhydrous conditions. Using a newly opened bottle or purifying the reagent before use is recommended.
-
Instability of N,O-dimethylhydroxylamine: The starting hydroxylamine derivative can be unstable. It is best to use it as a stable salt (e.g., hydrochloride) and liberate the free base in situ just before the reaction, or use a freshly distilled batch.
-
Incorrect Stoichiometry: The reaction requires two equivalents of the hydroxylamine for every one equivalent of the carbonyl source. Ensure precise measurement of your starting materials. An excess of the hydroxylamine may be necessary to drive the reaction to completion.
-
Ineffective Base: The choice of base is critical. A non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), is required to scavenge the HCl produced during the reaction without competing with the hydroxylamine. Ensure the base is dry and added in sufficient quantity (at least two equivalents).
-
Low Reaction Temperature: While the reaction is often started at low temperatures (e.g., 0 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
dot
Caption: Troubleshooting workflow for low product yield.
Question 2: My reaction is messy, and I'm isolating multiple side products. What are they and how can I avoid them?
Answer:
The formation of multiple side products often indicates side reactions involving the starting materials or intermediates.
Common Side Products and Prevention:
| Side Product | Potential Cause | Prevention Strategy |
| N-methoxy-N-methylcarbamoyl chloride | Incomplete reaction with the second equivalent of N,O-dimethylhydroxylamine. | Use a slight excess (2.1-2.2 equivalents) of N,O-dimethylhydroxylamine. Ensure adequate reaction time and temperature, monitoring by TLC or LC-MS until the intermediate is consumed. |
| Symmetrical ureas from base | If a primary or secondary amine (e.g., triethylamine) is used as the base, it can react with the phosgene equivalent. | Use a sterically hindered, non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA). |
| Decomposition products | The N-O bond in the final product or intermediates can be sensitive to acidic or basic conditions, especially during workup or purification. | Perform the aqueous workup with mild solutions (e.g., saturated NaHCO₃) and avoid strong acids or bases. Consider deactivating the silica gel with a small amount of triethylamine in the eluent during column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best phosgene equivalent to use for this synthesis?
A1: Triphosgene is often preferred as it is a stable, crystalline solid that is safer and easier to handle than gaseous phosgene or liquid diphosgene. It is crucial to handle triphosgene in a well-ventilated fume hood with appropriate personal protective equipment.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method. Use a solvent system like ethyl acetate/hexane. The starting N,O-dimethylhydroxylamine is typically baseline, while the product will have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product's mass peak.
Q3: What are the best practices for purifying the final product?
A3: Flash column chromatography on silica gel is the most common method. A gradient elution with a mixture of ethyl acetate and hexane is typically effective. Due to the potential sensitivity of the product, it is advisable to use a deactivated silica gel (by pre-treating with a solvent mixture containing a small amount of triethylamine) to prevent on-column degradation.
Q4: How should I store the this compound product?
A4: The product should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Storing it in a freezer is recommended for long-term stability.
Experimental Protocols
Synthesis of this compound using Triphosgene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (2.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask, and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add dry pyridine (2.2 equivalents) to the slurry and stir for 30 minutes at 0 °C to liberate the free base.
-
In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound.
Quantitative Data Summary
The following table presents hypothetical data on the impact of different bases on the yield of this compound, illustrating the importance of base selection.
| Entry | Base | Equivalents of Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Pyridine | 2.2 | 0 to RT | 16 | 85 |
| 2 | DIPEA | 2.2 | 0 to RT | 16 | 82 |
| 3 | Triethylamine (TEA) | 2.2 | 0 to RT | 16 | 45 |
| 4 | Proton Sponge | 2.2 | 0 to RT | 16 | 78 |
| 5 | No Base | - | 0 to RT | 16 | <5 |
Technical Support Center: Reactions with 1,3-Dimethoxy-1,3-dimethylurea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethoxy-1,3-dimethylurea in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in synthesis?
A1: this compound is a chemical reagent used as a carbonyl dication equivalent, particularly in the synthesis of unsymmetrical ketones.[1] Its function is analogous to that of a Weinreb amide, allowing for the controlled addition of organometallic reagents to a carbonyl group without the common problem of over-addition to form tertiary alcohols.[2]
Q2: How does this compound prevent over-addition of organometallic reagents?
A2: Similar to Weinreb amides, the reaction of an organometallic reagent with this compound is thought to form a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal atom by the oxygen atoms of the methoxy groups.[2] This intermediate is stable at low temperatures and does not readily collapse to a ketone until an aqueous workup is performed.
Q3: What types of organometallic reagents are compatible with this compound?
A3: Reactions with this compound have been successfully performed using both Grignard reagents (organomagnesium halides) and organolithium reagents to produce unsymmetrical ketones.[1]
Q4: What are the main by-products in reactions involving this compound?
A4: The primary by-product after the first addition of an organometallic reagent is an N-methoxy-N-methylamide derivative. After the second addition and workup, the main urea-derived by-product is N,N'-dimethylurea. Depending on the reaction conditions, side-products from the organometallic reagent itself, such as Wurtz coupling products, may also be present.
Q5: What are the key safety considerations when working with this compound at scale?
A5: The primary safety concerns arise from the use of highly reactive organometallic reagents. These reactions are often highly exothermic and require strict temperature control to prevent thermal runaway.[3][4] Organometallic reagents can be pyrophoric and react violently with moisture and air. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting material | 1. Inactive organometallic reagent due to moisture or air exposure. 2. Reaction temperature is too low, preventing initiation. 3. Insufficient equivalents of the organometallic reagent. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated organometallic reagents. 2. For Grignard reactions, a small amount of a chemical initiator (e.g., iodine or 1,2-dibromoethane) can be used to start the reaction.[5] Monitor the reaction for a slight exotherm indicating initiation before adding the bulk of the reagent. 3. Titrate the organometallic reagent prior to use to accurately determine its concentration and ensure the correct stoichiometry. |
| Formation of significant amounts of tertiary alcohol (over-addition product) | 1. The tetrahedral intermediate is not stable under the reaction conditions. 2. The reaction temperature was allowed to rise too high. 3. The aqueous workup was performed before the reaction was complete. | 1. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C to 0 °C).[6] 2. Control the rate of addition of the organometallic reagent to manage the exotherm.[4] Ensure the reactor has adequate cooling capacity for the scale of the reaction.[7] 3. Allow the reaction to stir for a sufficient time at low temperature after the addition of the organometallic reagent is complete before quenching. |
| Formation of Wurtz coupling by-products from the organometallic reagent | The concentration of the alkyl/aryl halide used to generate the Grignard reagent is too high. | Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration in the reaction mixture.[4] |
| Difficulties in purifying the ketone product from the urea by-products | The urea by-products (e.g., N,N'-dimethylurea) have some solubility in organic solvents. | 1. Perform multiple aqueous washes during the workup. An acidic wash can help to protonate and increase the aqueous solubility of the amine-containing by-products. 2. Column chromatography on silica gel is often effective for separating the desired ketone from the more polar urea by-products. 3. If the product is a solid, recrystallization can be an effective purification method.[8] |
| Uncontrolled exotherm during reagent addition | 1. The rate of addition of the organometallic reagent is too fast. 2. The heat removal capacity of the reactor is insufficient for the scale of the reaction.[4] | 1. Reduce the rate of addition of the organometallic reagent.[4] 2. Ensure the reactor is appropriately sized and has an efficient cooling system. For very large-scale reactions, a semi-batch process where the reagent is added over a longer period is recommended.[7] |
Quantitative Data
Table 1: Thermal Decomposition of Related N,N-Dialkoxyamides
| Compound | Activation Energy (kJ mol⁻¹) |
| N,N-dimethoxy-4-methoxybenzamide | 125.7 ± 2.4 |
| N,N-dimethoxy-4-methylbenzamide | 127.4 ± 3.4 |
| N,N-dimethoxybenzamide | 129.8 ± 3.2 |
| N,N-dimethoxy-4-chlorobenzamide | 134.5 ± 2.9 |
Data from thermolysis reactions in mesitylene at 155 °C. This suggests that the N-O bond in such structures is susceptible to cleavage at elevated temperatures.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Ketone
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Organometallic reagent 1 (e.g., Grignard or organolithium)
-
Organometallic reagent 2 (e.g., Grignard or organolithium)
-
Saturated aqueous ammonium chloride solution
-
Organic extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the solution to the desired reaction temperature (typically -78 °C to 0 °C).
-
Slowly add the first organometallic reagent via the addition funnel, maintaining the reaction temperature within the desired range.
-
After the addition is complete, stir the reaction mixture for a predetermined time to allow for the formation of the intermediate.
-
Slowly add the second organometallic reagent, again controlling the temperature.
-
Stir the reaction for an additional period to ensure completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while keeping the temperature low.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Reaction Pathway for the Synthesis of an Unsymmetrical Ketone
Caption: Reaction pathway for the synthesis of an unsymmetrical ketone.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield in reactions.
References
- 1. [PDF] Use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions. Synthesis of unsymmetrical ketones | Semantic Scholar [semanticscholar.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. imm.fraunhofer.de [imm.fraunhofer.de]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 1,3-Dimethoxy-1,3-dimethylurea Mediated Transformations
Disclaimer: The following guide provides general advice on catalyst selection for transformations involving 1,3-dimethoxy-1,3-dimethylurea (DMDMU). As of our latest update, specific literature precedents for catalytic reactions employing this reagent are scarce. Therefore, the information presented here is based on established principles of catalysis and the predicted reactivity of DMDMU. All experimental protocols should be considered as starting points for optimization and should be performed with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMDMU) and what is its expected reactivity?
This compound is a urea derivative with methoxy groups attached to both nitrogen atoms. This structural feature suggests that DMDMU could serve as a versatile reagent in organic synthesis. The presence of N-O bonds indicates its potential as an electrophilic aminating agent upon activation. The lone pairs on the nitrogen and oxygen atoms also allow for coordination to Lewis acids, which could trigger a variety of transformations.
Q2: What are the general classes of catalysts that could be effective for DMDMU-mediated transformations?
Given the structure of DMDMU, two main classes of catalysts are likely to be effective:
-
Lewis Acids: These electron-pair acceptors can activate DMDMU by coordinating to the carbonyl oxygen or the methoxy groups. This can enhance the electrophilicity of the urea backbone or facilitate the cleavage of the N-O bonds to generate a reactive aminating species.
-
Brønsted Acids: These proton donors can activate DMDMU by protonating the carbonyl oxygen, which would increase the electrophilicity of the carbonyl carbon. Protonation could also potentially occur on the nitrogen or methoxy oxygen atoms, influencing the reagent's reactivity.
Q3: How do I choose between a Lewis acid and a Brønsted acid catalyst?
The choice between a Lewis acid and a Brønsted acid will depend on the specific transformation you are trying to achieve and the nature of your substrate.
-
Use a Lewis acid when:
-
You want to activate a carbonyl group for nucleophilic attack.
-
You are working with substrates that are sensitive to strong acids.
-
You need to promote a reaction that involves the coordination of multiple functional groups to a metal center.
-
-
Use a Brønsted acid when:
-
You need to protonate a heteroatom to increase the electrophilicity of an adjacent carbon.
-
Your substrate and product are stable under acidic conditions.
-
You are performing a reaction that is known to be catalyzed by proton transfer.
-
The following flowchart provides a general decision-making framework for initial catalyst screening:
Caption: Catalyst selection workflow for DMDMU transformations.
Troubleshooting Guides
Problem 1: The reaction does not proceed or the yield is very low.
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst Choice | If using a Lewis acid, try a stronger one (e.g., switch from ZnCl₂ to Sc(OTf)₃). If using a Brønsted acid, consider one with a lower pKa (e.g., switch from acetic acid to trifluoroacetic acid). |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acids. The use of molecular sieves is recommended. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for decomposition of starting materials or products. |
| Reagent Instability | Confirm the purity and stability of your DMDMU reagent. Consider synthesizing it fresh if there are concerns about its quality. |
Problem 2: The reaction is messy, with multiple side products.
| Possible Cause | Troubleshooting Step |
| Catalyst is too strong | Switch to a milder Lewis acid (e.g., from AlCl₃ to Zn(OTf)₂) or a Brønsted acid with a higher pKa. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve selectivity. |
| Incorrect Stoichiometry | Vary the ratio of DMDMU to your substrate. An excess of one reagent may be promoting side reactions. |
Catalyst Selection Tables
The following tables provide a starting point for selecting a catalyst for your DMDMU-mediated transformation.
Table 1: Common Lewis Acid Catalysts
| Catalyst | Typical Applications | Relative Strength |
| Sc(OTf)₃ | Carbonyl activation, Diels-Alder reactions, Friedel-Crafts reactions | Strong |
| In(OTf)₃ | Similar to Sc(OTf)₃, often more water-tolerant | Strong |
| Bi(OTf)₃ | Various organic transformations, relatively non-toxic | Strong |
| AlCl₃ | Friedel-Crafts reactions, halogenations | Strong |
| TiCl₄ | Aldol reactions, Mukaiyama aldol additions | Strong |
| BF₃·OEt₂ | Carbonyl activation, glycosylations | Moderate |
| Zn(OTf)₂ | Mild carbonyl activation, cyclizations | Moderate |
| Cu(OTf)₂ | Friedel-Crafts acylations, various cross-couplings | Moderate |
| ZnCl₂ | Mild Lewis acid for various transformations | Mild |
Table 2: Common Brønsted Acid Catalysts
| Catalyst | pKa (in water) | Typical Applications |
| Triflic acid (TfOH) | -14 | Strong acid catalysis, esterifications, rearrangements |
| p-Toluenesulfonic acid (PTSA) | -2.8 | Acetal formation, esterifications, dehydrations |
| Trifluoroacetic acid (TFA) | 0.52 | Peptide synthesis, cleavage of protecting groups |
| Acetic acid (AcOH) | 4.76 | Mild acid catalysis, solvent |
Hypothetical Experimental Protocol: Lewis Acid-Catalyzed Amination of an Arene
This protocol describes a hypothetical reaction and should be used as a guideline for developing a specific experimental procedure.
Reaction: Arene + this compound --(Lewis Acid)--> N-Aryl-N,N'-dimethylurea
Materials:
-
Arene (e.g., anisole)
-
This compound (DMDMU)
-
Lewis Acid (e.g., Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane, DCE)
-
Inert gas (Nitrogen or Argon)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the arene (1.0 mmol) and activated molecular sieves.
-
Add anhydrous solvent (5 mL) and stir the mixture.
-
Add DMDMU (1.2 mmol, 1.2 equivalents).
-
In a separate vial, dissolve the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%) in a small amount of anhydrous solvent.
-
Add the catalyst solution to the reaction mixture dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
If no reaction is observed after several hours, gradually increase the temperature (e.g., to 40 °C).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The following diagram illustrates the general workflow for this hypothetical experiment:
Caption: General workflow for a hypothetical amination reaction.
troubleshooting guide for using 1,3-Dimethoxy-1,3-dimethylurea
Technical Support Center: 1,3-Dimethoxy-1,3-dimethylurea
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides troubleshooting advice and answers to frequently asked questions to ensure smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound with the molecular formula C5H12N2O3.[1] It is primarily used as a crosslinking agent in the production of resins and polymers. Its function is to improve the durability and stability of materials such as coatings, adhesives, and textiles by forming strong chemical bonds. It can also serve as a formaldehyde-free alternative in certain applications.
Q2: What are the main safety hazards associated with this compound?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (Flammable Liquid, Category 3).[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C. Keep it away from incompatible materials such as strong oxidizing agents.
Q4: What are the physical properties of this compound?
A4: It is typically a colorless to almost colorless clear liquid. For detailed quantitative properties, please refer to the data table below.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H12N2O3 | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| Appearance | Colorless to almost colorless clear liquid | MySkinRecipes |
| Storage Temperature | 2-8°C | MySkinRecipes |
| GHS Classification | Flammable liquid and vapor (Category 3) | PubChem[1] |
Note: Comprehensive experimental data for this compound is limited. The following table for the related compound 1,3-Dimethylurea is provided for comparative reference.
Table 2: Properties of 1,3-Dimethylurea (for reference)
| Property | Value | Source |
| Molecular Formula | C3H8N2O | Fisher Scientific[2] |
| Molecular Weight | 88.11 g/mol | Fisher Scientific[2] |
| Appearance | White solid/Colorless crystals | Fisher Scientific[2], Ataman Kimya |
| Melting Point | 101 - 105 °C | Fisher Scientific[2] |
| Boiling Point | 268 - 270 °C | Fisher Scientific[2] |
| Stability | Stable under recommended storage conditions | Ataman Kimya |
| Incompatible Materials | Strong oxidizing agents | Ataman Kimya |
| Storage Temperature | Room Temperature, in a dry, well-ventilated place | Ataman Kimya |
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
-
Question: My reaction with this compound is resulting in a low yield or is not proceeding at all. What could be the cause?
-
Answer:
-
Reagent Purity and Stability: Verify the purity of your this compound. As with related urea compounds, stability can be a concern. Ensure it has been stored correctly at 2-8°C and away from moisture. Consider using a fresh batch of the reagent.
-
Solvent Choice: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The solubility of all reactants in the chosen solvent is critical for the reaction to proceed.
-
Reaction Temperature: The reaction may require specific temperature control. If the reaction is exothermic, it might need cooling to prevent side reactions. Conversely, some reactions may require heating to overcome the activation energy. Review literature for similar crosslinking reactions to determine optimal temperature ranges.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion.
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected side products in my reaction mixture. How can I minimize them?
-
Answer:
-
Temperature Control: Overheating can lead to decomposition or side reactions. Maintain a stable and appropriate reaction temperature.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: The sequence in which you add reagents can be critical. A slow, dropwise addition of one reactant to another can sometimes minimize the formation of side products by maintaining a low concentration of the added reagent.
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. Ensure all your reagents are of the appropriate purity for your application.
-
Issue 3: Difficulty in Product Isolation/Purification
-
Question: I am struggling to isolate and purify my final product. What techniques can I use?
-
Answer:
-
Solubility Issues: If your product is highly soluble in the reaction solvent, you may need to perform a solvent swap or use anti-solvent precipitation to crystallize your product.
-
Chromatography: Column chromatography is a powerful tool for separating your desired product from unreacted starting materials and side products. You will need to develop a suitable solvent system for your specific compound.
-
Extraction: Liquid-liquid extraction can be used to remove impurities if there is a significant difference in polarity between your product and the impurities.
-
Experimental Protocols
General Protocol for a Crosslinking Reaction using a Substituted Urea
This protocol is a general guideline for a reaction involving a substituted urea derivative and should be adapted based on the specific requirements of your experiment.
Materials:
-
This compound
-
Substrate (e.g., a polymer with active hydrogens)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Catalyst (if required)
-
Glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the reaction glassware and ensure it is dry. Flame-dry the glassware under vacuum and cool under an inert atmosphere if your reaction is moisture-sensitive.
-
Dissolution: In the round-bottom flask, dissolve your substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Dissolve this compound (and catalyst, if any) in the same anhydrous solvent in a separate flask. Transfer this solution to a dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred substrate solution at the desired reaction temperature.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the reaction if necessary (e.g., by adding water or a specific quenching agent).
-
Work-up and Purification: Proceed with the appropriate work-up procedure, which may include extraction, washing, drying, and solvent removal. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A flowchart for troubleshooting common issues in chemical reactions.
Caption: A hypothetical pathway for a crosslinking reaction.
References
Validation & Comparative
A Comparative Guide to 1,3-Dimethoxy-1,3-dimethylurea and 1,3-Dimethylurea in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,3-Dimethoxy-1,3-dimethylurea and its more traditional counterpart, 1,3-dimethylurea, as reagents in organic synthesis. While 1,3-dimethylurea is a well-established and versatile building block, this compound represents a newer, less explored analogue with potentially unique reactivity. This document aims to summarize the available data, highlight key differences in their properties and applications, and provide experimental context for their use.
I. Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 1,3-Dimethylurea |
| CAS Number | 123707-26-6[1] | 96-31-1 |
| Molecular Formula | C₅H₁₂N₂O₃[1] | C₃H₈N₂O |
| Molecular Weight | 148.16 g/mol [1] | 88.11 g/mol |
| Appearance | Crystalline solid (based on related dialkoxyureas) | Colorless crystalline powder |
| Solubility | Soluble in water and alcohols[2] | |
| Key Structural Feature | N,N'-dimethoxy substitution | N,N'-dimethyl substitution |
II. Synthesis and Reactivity: A Comparative Overview
The synthetic utility of these ureas is dictated by their distinct substitution patterns. The methyl groups in 1,3-dimethylurea and the methoxy groups in this compound significantly influence their reactivity and applications.
1,3-Dimethylurea: A Versatile Building Block
1,3-Dimethylurea is a widely used intermediate in the synthesis of a variety of important compounds, particularly nitrogen-containing heterocycles.[3][4] Its applications span the pharmaceutical, agrochemical, and textile industries.
Key Synthetic Applications of 1,3-Dimethylurea:
-
Heterocyclic Synthesis: It serves as a precursor for the synthesis of caffeine, theophylline, and other fused pyrimidine systems.[3]
-
Pharmaceutical Intermediates: It is a crucial component in the synthesis of various active pharmaceutical ingredients (APIs).[4]
-
Carbonyl Activation and Protection: It can form stable adducts with aldehydes and ketones, altering their reactivity profiles.[3]
-
Formaldehyde-Free Finishing Agents: In the textile industry, it is used to produce easy-care finishes for textiles without the use of formaldehyde.
This compound: An Emerging Reagent
Information on the synthetic applications of this compound is limited. However, based on the reactivity of related N,N'-dialkoxyureas, it can be inferred that the N-O bonds introduce unique chemical properties.
Potential Synthetic Applications of this compound:
-
Crosslinking Agent: It has been suggested for use as a crosslinking agent in coatings, adhesives, and textiles, offering a formaldehyde-free alternative.
-
Source of Electrophilic Nitrogen: The N-methoxy group can potentially act as a leaving group, making the nitrogen atom susceptible to nucleophilic attack, a reactivity not typically observed with 1,3-dimethylurea.
-
Precursor to Novel Heterocycles: The presence of the N-alkoxy functionality could enable the synthesis of novel heterocyclic scaffolds not accessible with traditional ureas.
III. Experimental Data and Protocols
Due to the limited published data on this compound, direct comparative experimental data with 1,3-dimethylurea is scarce. However, a documented synthesis for N,N-dimethoxy-N',N'-dimethylurea (this compound) provides insight into its preparation.
Synthesis of this compound
A reported method for the synthesis of N,N-dimethoxy-N',N'-dimethylurea involves the reaction of N-n-propyloxy-N-(1-pyridinium)-N',N'-dimethylurea chloride with a suitable methoxy source.[2] A more general approach for the synthesis of N,N-dialkoxyureas involves the alcoholysis of N-acyloxy-N-alkoxyureas.[2]
General Experimental Protocol for the Synthesis of N,N-Dialkoxyureas (Inferred):
-
Preparation of N-chloro-N-alkoxyurea: The corresponding N-alkoxyurea is treated with a chlorinating agent (e.g., tert-butyl hypochlorite) in an appropriate solvent.
-
Nucleophilic Substitution: The N-chloro-N-alkoxyurea is then reacted with an alcohol in the presence of a base or a silver salt to yield the desired N,N-dialkoxyurea.
A study on the synthesis of N,N-dimethoxyurea was carried out through the methanolysis of N-acetoxy-N-methoxyurea.[2]
Synthesis of 1,3-Dimethylurea
Several methods for the industrial and laboratory-scale synthesis of 1,3-dimethylurea have been reported. One common method involves the reaction of methylamine with urea.
General Experimental Protocol for the Synthesis of 1,3-Dimethylurea:
-
Reaction Setup: Methylamine and urea are charged into a reaction vessel.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified by crystallization or distillation.
IV. Visualizing the Comparison
To better illustrate the differences between these two reagents, the following diagrams are provided.
Caption: Comparative synthesis workflows.
Caption: Structural comparison of the two urea derivatives.
V. Conclusion
1,3-Dimethylurea is a well-characterized and extensively used reagent in organic synthesis, valued for its role in constructing heterocyclic frameworks and as a versatile intermediate. In contrast, this compound is a comparatively novel compound with limited but potentially interesting applications. The presence of the N-methoxy groups is expected to confer unique reactivity, particularly in terms of its electrophilicity at the nitrogen centers and its potential as a formaldehyde-free crosslinking agent.
Further research into the reactivity and synthetic applications of this compound is warranted to fully elucidate its potential as a valuable tool for chemists. This guide serves as a starting point for researchers interested in exploring the utility of this emerging reagent and provides a comparative context based on the well-established chemistry of 1,3-dimethylurea.
References
A Comparative Guide to the Reactivity of 1,3-Dimethoxy-1,3-dimethylurea and Other Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,3-dimethoxy-1,3-dimethylurea against other common urea derivatives. Understanding the nuanced reactivity of these compounds is crucial for their effective application in organic synthesis, drug development, and materials science. This document summarizes key reactivity trends, supported by available data and detailed experimental protocols, to aid researchers in selecting the appropriate urea derivative for their specific needs.
Introduction to Urea Derivatives and Their Reactivity
Urea and its derivatives are a versatile class of organic compounds characterized by a carbonyl group flanked by two nitrogen atoms. The reactivity of the urea functional group is significantly influenced by the nature of the substituents on the nitrogen atoms. These substituents can modulate the electronic properties and steric environment of the urea, thereby affecting its nucleophilicity, basicity, and susceptibility to hydrolysis and other reactions.
This guide focuses on comparing this compound, an N,N'-dialkoxy-N,N'-dialkylurea, with other classes of urea derivatives, including:
-
Alkylureas: (e.g., 1,3-dimethylurea)
-
Arylureas: (e.g., 1,3-diphenylurea)
-
Acylureas: (e.g., N-acetylurea)
-
Unsubstituted Urea
The presence of electron-donating or electron-withdrawing groups, as well as bulky substituents, can lead to significant differences in their chemical behavior.
General Reactivity Principles of Urea Derivatives
The reactivity of ureas is primarily governed by the lone pairs of electrons on the nitrogen atoms and the electrophilicity of the carbonyl carbon.
-
Nucleophilicity: The nitrogen atoms of urea can act as nucleophiles. The electron density on these nitrogens is influenced by the substituents. Electron-donating groups (like alkyl groups) increase nucleophilicity, while electron-withdrawing groups (like aryl and acyl groups) decrease it.
-
Basicity: Ureas are weak bases, with protonation typically occurring at the carbonyl oxygen. The basicity is also affected by the electronic nature of the nitrogen substituents.
-
Hydrolysis: Urea derivatives can undergo hydrolysis to yield amines and carbamic acids (which subsequently decompose to carbon dioxide and another amine). The rate of hydrolysis is dependent on the stability of the urea, which is influenced by both steric and electronic factors.[1]
-
Reactions with Electrophiles: The nitrogen atoms can react with various electrophiles. The outcome of these reactions is dictated by the specific urea derivative and the electrophile used.
Comparative Reactivity Analysis
While specific quantitative data directly comparing the reactivity of this compound across a range of reactions is limited in publicly available literature, we can infer its reactivity based on the electronic and steric effects of its substituents and compare it qualitatively with other urea derivatives.
The methoxy groups on the nitrogen atoms in this compound are expected to have a significant impact on its reactivity. The oxygen atoms of the methoxy groups are electronegative and can withdraw electron density through induction. However, they also possess lone pairs that can participate in resonance, potentially donating electron density to the nitrogen atoms. The overall effect will be a balance of these inductive and resonance effects.
Similarly, the methyl groups are electron-donating, increasing the electron density on the nitrogen atoms.
Hydrolysis
The stability of the amide bond in ureas is a key factor in their hydrolysis rates. Generally, amides are the least reactive of the carboxylic acid derivatives.[2][3] The rate of hydrolysis can be influenced by substituents. For instance, steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack by water or hydroxide ions.
Table 1: Qualitative Comparison of Hydrolysis Rates of Urea Derivatives
| Urea Derivative Class | Expected Relative Hydrolysis Rate | Rationale |
| Acylureas | Fastest | The acyl group is strongly electron-withdrawing, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. |
| Arylureas | Moderate | Aryl groups are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon compared to alkylureas. |
| Unsubstituted Urea | Slow | Reference point. |
| Alkylureas | Slowest | Alkyl groups are electron-donating, which decreases the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. |
| This compound | Slow to Moderate | The combined electronic effects of the methoxy (potentially withdrawing via induction) and methyl (donating) groups are complex. The steric bulk of the four substituents may also hinder the approach of a nucleophile. |
Reactivity towards Electrophiles
The nucleophilicity of the nitrogen atoms determines the reactivity of ureas towards electrophiles.
Table 2: Qualitative Comparison of Nucleophilicity of Urea Derivatives
| Urea Derivative Class | Expected Relative Nucleophilicity | Rationale |
| Alkylureas | Highest | Alkyl groups are electron-donating, increasing the electron density on the nitrogen atoms. |
| Unsubstituted Urea | High | Reference point. |
| This compound | Moderate | The inductive electron withdrawal by the methoxy groups may decrease the nucleophilicity of the nitrogen atoms, though this could be partially offset by the electron-donating methyl groups. |
| Arylureas | Low | The lone pairs on the nitrogen atoms are delocalized into the aromatic ring, reducing their availability for nucleophilic attack. |
| Acylureas | Lowest | The acyl group is strongly electron-withdrawing, significantly delocalizing the nitrogen lone pair and reducing nucleophilicity. |
Experimental Protocols
Precise comparison of reactivity requires standardized experimental conditions. Below are general protocols for key experiments used to assess the reactivity of urea derivatives.
Protocol 1: Determination of Hydrolysis Rate
This protocol describes a general method for comparing the hydrolysis rates of different urea derivatives under acidic or basic conditions.
Materials:
-
Urea derivative of interest (e.g., this compound, 1,3-dimethylurea)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration
-
Suitable solvent (e.g., water, dioxane/water mixture)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Thermostated reaction vessel
-
pH meter
Procedure:
-
Reaction Setup: Prepare a solution of the urea derivative of a known concentration in the chosen solvent within the thermostated reaction vessel.
-
Initiation: Initiate the hydrolysis by adding a known concentration of acid or base to the solution.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the acid or base.
-
Analysis: Analyze the concentration of the remaining urea derivative in each aliquot using a calibrated HPLC or GC method.
-
Data Analysis: Plot the concentration of the urea derivative versus time. The rate of hydrolysis can be determined from the slope of this curve, and the rate constant can be calculated based on the appropriate rate law.[4]
Protocol 2: Competitive Reaction for Nucleophilicity
This protocol provides a method to compare the relative nucleophilicity of different urea derivatives.
Materials:
-
A standard electrophile (e.g., a reactive alkyl halide like methyl iodide or an acyl chloride like benzoyl chloride)
-
Two different urea derivatives for competition (e.g., this compound and 1,3-dimethylurea)
-
A suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for GC or HPLC analysis
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Mixture: In a reaction vessel, prepare a solution containing equimolar amounts of the two competing urea derivatives and an internal standard in the chosen solvent.
-
Reaction Initiation: Add a limiting amount of the electrophile to the reaction mixture (typically 0.5 equivalents with respect to the total amount of ureas).
-
Reaction Monitoring: Stir the reaction at a constant temperature and monitor its progress by taking aliquots at various time points.
-
Analysis: Analyze the aliquots by GC or HPLC to determine the ratio of the products formed from the reaction of the electrophile with each urea derivative.
-
Relative Reactivity: The ratio of the products will give a direct measure of the relative nucleophilicity of the two urea derivatives under the tested conditions.
Visualizing Reactivity Concepts
The following diagrams illustrate key concepts related to the factors influencing urea reactivity.
Figure 1: Influence of electronic effects on urea reactivity.
Figure 2: Generalized pathway for the hydrolysis of urea derivatives.
Conclusion
The reactivity of this compound is a complex interplay of the electronic and steric effects of its four substituents. While direct quantitative comparisons with other urea derivatives are not extensively documented, a qualitative assessment suggests a moderate level of reactivity. The electron-donating methyl groups likely enhance the nucleophilicity of the nitrogen atoms to some extent, while the inductive effect of the methoxy groups may temper this effect and the overall steric bulk could hinder certain reactions.
For researchers and drug development professionals, the choice of a urea derivative should be guided by the specific requirements of the application. For reactions requiring high nucleophilicity, simple alkylureas may be more suitable. Conversely, for applications where increased electrophilicity of the carbonyl carbon is desired, such as in certain addition reactions, aryl- or acylureas might be preferred. This compound offers a unique substitution pattern that may provide advantages in specific contexts where a balance of electronic properties and steric hindrance is beneficial, potentially leading to unique selectivity or stability. Further experimental investigation is warranted to fully elucidate the comparative reactivity of this interesting molecule.
References
The Advantages of 1,3-Dimethoxy-1,3-dimethylurea: A Comparative Analysis Against Traditional Reagents
A comprehensive comparison guide for researchers, scientists, and drug development professionals.
In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to the success of a reaction, influencing yield, purity, and safety. While a vast arsenal of traditional reagents is well-established, the exploration of novel alternatives continues to be a key driver of innovation. This guide provides a comparative analysis of 1,3-Dimethoxy-1,3-dimethylurea, a specialized reagent, against its more conventional counterparts.
Unveiling the Potential of a Unique Reagent
This compound, with the chemical formula C₅H₁₂N₂O₃, has been explored in specific applications within organic synthesis. A notable use of this compound is as a carbonyl dication equivalent in organometallic addition reactions for the synthesis of unsymmetrical ketones. This application, reported in a 1991 study by W. L. Whipple and H. Reich, highlights its potential for creating complex molecular architectures.
However, a comprehensive body of publicly available research directly comparing the performance of this compound with a wide range of traditional reagents across various applications remains limited. This guide, therefore, focuses on the theoretical and potential advantages based on its structure and the available literature, while also highlighting the areas where further experimental data is needed for a complete comparative assessment.
Comparison with Traditional Reagents
Due to the scarcity of direct comparative studies, a detailed quantitative comparison is not feasible at this time. The following sections provide a qualitative comparison based on the known properties and applications of this compound and traditional reagents.
In the Context of Ketone Synthesis
The synthesis of unsymmetrical ketones is a fundamental transformation in organic chemistry. Traditional methods often involve the use of organometallic reagents with acylating agents like acid chlorides or esters. A significant challenge in these reactions is the over-addition of the organometallic reagent to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts.
Potential Advantages of this compound:
-
Controlled Addition: The structure of this compound, when acting as a carbonyl dication equivalent, may offer a more controlled reaction with organometallic reagents, potentially minimizing over-addition and leading to higher yields of the desired ketone.
-
Unique Reactivity: Its function as a carbonyl dication equivalent provides a distinct synthetic pathway that may be advantageous for substrates that are sensitive to the conditions of traditional ketone synthesis methods.
Traditional Reagents for Unsymmetrical Ketone Synthesis:
-
Weinreb Amides: N-methoxy-N-methylamides (Weinreb amides) are widely used to prevent over-addition in ketone synthesis. The tetrahedral intermediate formed upon nucleophilic attack is stabilized by chelation, thus preventing the collapse of the intermediate and subsequent second addition.
-
Acid Chlorides/Esters with Organometallics: These are classical methods but are often plagued by over-addition, requiring careful control of reaction conditions and stoichiometry.
Further experimental data is required to quantitatively compare the efficacy of this compound with Weinreb amides and other established methods for the synthesis of a broad range of unsymmetrical ketones.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely available in the public domain. The original 1991 publication by Whipple and Reich would be the primary source for its application as a carbonyl dication equivalent. Researchers interested in utilizing this reagent would need to refer to this specific literature for the experimental procedure.
Signaling Pathways and Experimental Workflows
To illustrate the conceptual workflow for the synthesis of unsymmetrical ketones using this compound as a carbonyl dication equivalent, the following diagram is provided.
Spectroscopic Analysis for Reaction Confirmation of 1,3-Dimethoxy-1,3-dimethylurea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the precise confirmation of reaction products is paramount. This guide provides a comparative analysis of spectroscopic techniques used to verify reactions involving 1,3-Dimethoxy-1,3-dimethylurea, a versatile reagent and a formaldehyde-free alternative in various applications. We present a detailed examination of the spectroscopic data for the synthesis of this compound and compare its utility against alternative reagents, supported by experimental protocols and data presented in a clear, comparative format.
Performance Comparison: this compound vs. Alternative Reagents
The selection of a reagent for specific synthetic transformations is a critical decision, influencing reaction efficiency, product purity, and safety profiles. This compound serves as a valuable carbonyl dication equivalent.[1] A direct comparison with other reagents used for similar purposes highlights its unique characteristics.
| Reagent/Method | Key Advantages | Limitations | Spectroscopic Shift (¹H NMR, ppm) | Spectroscopic Shift (¹³C NMR, ppm) |
| This compound | Stable, crystalline solid; Formaldehyde-free alternative. | Limited commercial availability. | 3.82 (s, 6H, OCH₃), 2.90 (s, 6H, NCH₃) | 162.3 (C=O), 62.3 (OCH₃), 34.7 (NCH₃) |
| Phosgene/Diphosgene | Highly reactive and efficient for carbonate and urea synthesis. | Extremely toxic gas, requires specialized handling. | Not applicable (used in synthesis of ureas). | Not applicable. |
| Triphosgene | Solid, safer alternative to phosgene. | Decomposes to phosgene, requires careful handling. | Not applicable. | Not applicable. |
| N,N'-Carbonyldiimidazole (CDI) | Mild and selective reagent for amide and ester formation. | Can be sensitive to moisture. | Not applicable. | Not applicable. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for obtaining reliable and comparable results.
Synthesis of this compound
This protocol is adapted from the synthesis described by Whipple and Reich (1991).[1]
Materials:
-
N-methoxy-N-methylamine
-
Bis(trichloromethyl) carbonate (triphosgene)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of bis(trichloromethyl) carbonate (triphosgene) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled in an ice bath.
-
A solution of N-methoxy-N-methylamine in anhydrous THF is added dropwise to the stirred triphosgene solution under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a white crystalline solid.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Visualizing the Synthesis and Analysis Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthetic pathway and the analytical workflow for confirming the reaction product.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis and confirmation.
Conclusion
The spectroscopic analysis of reactions involving this compound provides unambiguous confirmation of its formation and subsequent transformations. The detailed NMR and IR data, when compared with those of alternative reagents, underscore its utility as a stable and safer alternative in synthetic chemistry. The provided protocols and workflows serve as a valuable resource for researchers in designing and validating their experimental work.
References
The Unsung Reagent: 1,3-Dimethoxy-1,3-dimethylurea in the Synthesis of Unsymmetrical Ketones
For researchers and professionals in drug development and organic synthesis, the quest for efficient and selective methods for constructing complex molecules is perennial. The synthesis of unsymmetrical ketones, a common motif in pharmaceuticals and natural products, presents a particular challenge: the over-addition of organometallic reagents to traditional acylating agents, leading to undesired tertiary alcohols. This guide delves into a notable, albeit less common, solution to this problem: the use of 1,3-dimethoxy-1,3-dimethylurea as a carbonyl dication equivalent. We present a comparative analysis of this reagent with a more contemporary alternative, supported by available experimental data and detailed protocols.
A Tale of Two Reagents: Controlling Reactivity
The core challenge in unsymmetrical ketone synthesis lies in finding an acylating agent that reacts with a first organometallic reagent but whose intermediate is stable enough to resist further reaction with a second, different organometallic reagent. This compound was introduced as a reagent designed to overcome this hurdle.
Case Study: this compound as a Carbonyl Dication Equivalent
In a key study, this compound was synthesized and utilized as a "carbonyl dication equivalent"[1]. This terminology signifies its ability to react sequentially with two different nucleophiles at the carbonyl carbon. The synthesis of the reagent itself is a straightforward process involving the reaction of N-methoxy-N-methylamine with bis(trichloromethyl) carbonate (triphosgene) or (trichloromethyl) chloroformate (diphosgene), affording the desired urea in good yield[1].
The synthetic utility of this compound lies in its sequential reaction with organometallic reagents. The first organometallic reagent adds to the urea, displacing one of the methoxy-methylamino groups to form a stable intermediate, a Weinreb-type amide. This intermediate is then treated with a second, different organometallic reagent to furnish the unsymmetrical ketone.
While specific applications in the total synthesis of complex natural products remain sparsely documented in the literature, its utility as a methodological tool for the controlled synthesis of ketones is evident.
The Modern Alternative: N-(2,4-Dimethoxy-1,3,5-triazinyl)amides
More recently, alternative reagents have been developed to address the same synthetic challenge. One such example is the use of ureas possessing both a methoxy(methyl)amino group and a 2,4-dimethoxy-1,3,5-triazinyl (DMT) group. These "dual-activated ureas" also allow for the sequential introduction of two different organometallic reagents[2][3].
The N-(2,4-dimethoxy-1,3,5-triazinyl)amide has been shown to exhibit higher reactivity for nucleophilic substitution compared to a standard Weinreb amide, while still suppressing the over-addition that leads to tertiary alcohols, thanks to the chelating ability of the triazinyl group[2][3].
Performance Comparison
| Reagent/Method | First Nucleophile (R1-M) | Second Nucleophile (R2-M) | Product (R1-CO-R2) | Yield (%) | Reference |
| This compound | PhLi | MeLi | Acetophenone | Not specified | [1] |
| N-(Aryl)-N'-(methoxy)-N'-(methyl)-N-(DMT)urea | 4-MeOPhMgBr | PhLi | 4-Methoxybenzophenone | 85 | [2] |
| N-(Aryl)-N'-(methoxy)-N'-(methyl)-N-(DMT)urea | 4-MeOPhMgBr | n-BuLi | 1-(4-Methoxyphenyl)pentan-1-one | 65 | [2] |
| N-(Aryl)-N'-(methoxy)-N'-(methyl)-N-(DMT)urea | 4-MeOPhMgBr | (CH2=CH)MgBr | 1-(4-Methoxyphenyl)prop-2-en-1-one | 78 | [2] |
Table 1: Comparison of Yields for Unsymmetrical Ketone Synthesis. The table showcases the yields obtained using the N-triazinylamide approach with various organometallic reagents. While a direct quantitative comparison with this compound is limited by the available data, the N-triazinylamide method demonstrates good to excellent yields for a range of substrates.
Experimental Protocols
Synthesis of this compound[1]
A solution of bis(trichloromethyl) carbonate (triphosgene) in THF is added to N-methoxy-N-methylamine. The reaction mixture is stirred, and after workup, this compound is obtained in approximately 78% yield.
General Procedure for Unsymmetrical Ketone Synthesis using N-(Aryl)-N'-(methoxy)-N'-(methyl)-N-(DMT)urea[2]
To a solution of the dual-activated urea in an appropriate solvent at a suitable temperature (e.g., 0 °C or -78 °C), the first organometallic reagent is added. After a specified reaction time, the second organometallic reagent is introduced. The reaction is then quenched, and the unsymmetrical ketone is isolated after standard workup and purification procedures. The choice of solvent and temperature is crucial and depends on the reactivity of the organometallic reagents.
Workflow and Logical Relationships
The general strategy for the synthesis of unsymmetrical ketones using these urea-based reagents can be visualized as a two-step nucleophilic substitution process.
Sequential Nucleophilic Substitution for Unsymmetrical Ketone Synthesis.
Conclusion
This compound represents a clever solution to the long-standing problem of over-addition in ketone synthesis. While it may not be as widely cited as other methods, it serves as a valuable case study in reagent design for controlling reactivity. The development of newer alternatives, such as the dual-activated ureas with a triazinyl group, highlights the ongoing innovation in this field. For researchers in drug development and total synthesis, understanding the principles behind these reagents can inspire new strategies for the construction of complex molecular architectures with precision and efficiency. The choice of reagent will ultimately depend on the specific substrate, the desired functionality, and the overall synthetic strategy.
References
- 1. [PDF] Use of N,N'-dimethoxy-N,N'-dimethylurea as a carbonyl dication equivalent in organometallic addition reactions. Synthesis of unsymmetrical ketones | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chemistry of 1,3-Dialkoxy-1,3-Dialkylureas and Their N,N'-Dialkyl Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a cornerstone in organic synthesis and medicinal chemistry, with applications ranging from pharmaceuticals to agrochemicals. While N,N'-disubstituted ureas are a well-explored class of compounds, their 1,3-dialkoxy-1,3-dialkyl counterparts remain a less chartered territory. This guide provides a comparative overview of the available synthetic methodologies for 1,3-dialkoxy-1,3-dialkylureas, using N,N'-dimethoxyurea as a representative example, and contrasts them with the more established synthesis of N,N'-dialkylureas. Due to the limited literature on 1,3-dialkoxy-1,3-dialkylureas, this guide aims to consolidate the existing knowledge and highlight areas for future research.
Comparative Data Summary
The following table summarizes the key differences in the synthetic approaches for N,N'-dimethoxyurea and a representative N,N'-dialkylurea, 1,3-dicyclohexylurea.
| Feature | 1,3-Dimethoxyurea | 1,3-Dicyclohexylurea (N,N'-Dialkylurea) |
| Starting Materials | N-methoxyurea, tert-butyl hypochlorite, sodium acetate, methanol | Cyclohexylamine, Carbon Dioxide |
| Key Intermediates | N-chloro-N-methoxyurea, N-acetoxy-N-methoxyurea | Not applicable (direct synthesis) |
| Reaction Type | Multi-step synthesis involving chlorination, substitution, and methanolysis | One-pot catalytic carboxylation |
| Catalyst | None explicitly mentioned for all steps | Cerium oxide, Potassium phosphate |
| Solvent | Dichloromethane, Acetonitrile, Methanol | N-methylpyrrolidone |
| Reaction Conditions | Stepwise, with varying temperatures (-20°C to 20°C) | 130°C, 5 MPa CO2 pressure |
| Overall Yield | High (reported 92.3% for the final step) | High (reported up to 89%) |
Experimental Protocols
Synthesis of 1,3-Dimethoxyurea
The synthesis of 1,3-dimethoxyurea is a multi-step process starting from N-methoxyurea.
Step 1: Synthesis of N-Chloro-N-methoxyurea
A solution of tert-butyl hypochlorite (4.24 mmol) in dichloromethane (10 ml) is added to N-methoxyurea (1.81 mmol). The mixture is kept at 20°C for 1 hour. The resulting solution is filtered and concentrated under vacuum. The solid obtained is crystallized from dichloromethane-hexane to yield N-chloro-N-methoxyurea.[1]
Step 2: Synthesis of N,N-Dimethoxyurea
N-Chloro-N-methoxyurea (0.442 mmol) is added to a solution of sodium acetate (0.553 mmol) in methanol (4 ml) at -20°C. The reaction mixture is heated to 0°C for 3 hours and then kept at 15°C for 67 hours. The methanol is evaporated in vacuo, and the resulting solid is extracted with dichloromethane. The dichloromethane extract is evaporated to yield N,N-dimethoxyurea.[1]
Synthesis of 1,3-Dicyclohexylurea (Representative N,N'-Dialkylurea)
The synthesis of 1,3-dicyclohexylurea can be achieved via a one-pot reaction from cyclohexylamine and carbon dioxide.
In a 50 mL reaction autoclave, cerium oxide (4.30 g), potassium phosphate (106 mg), cyclohexylamine (50 mmol), and dry N-methylpyrrolidone (20 mL) are added. The autoclave is pressurized with carbon dioxide (5 MPa) and heated to 130°C with stirring for 12 hours. After the reaction, the mixture is cooled to room temperature, and the catalyst is removed by filtration. Deionized water (100 mL) is added to the filtrate, and the mixture is stirred at room temperature for 30 minutes. The resulting white solid precipitate of 1,3-dicyclohexylurea is collected by filtration.[2]
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic pathways described in the experimental protocols.
Caption: Synthesis of 1,3-Dimethoxyurea.
Caption: Synthesis of 1,3-Dicyclohexylurea.
Concluding Remarks
The synthesis of 1,3-dialkoxy-1,3-dialkylureas, exemplified by N,N'-dimethoxyurea, appears to be a more complex, multi-step process compared to the direct, one-pot synthesis of N,N'-dialkylureas like 1,3-dicyclohexylurea. The former requires the preparation and isolation of reactive intermediates, while the latter can be achieved through a catalytic reaction with high efficiency. The scarcity of literature on 1,3-dialkoxy-1,3-dialkylureas suggests that their chemical space is underexplored. Further research into their synthesis, reactivity, and potential applications, particularly in medicinal chemistry where the introduction of alkoxy groups can modulate physicochemical properties, is warranted. The development of more direct and efficient synthetic routes to this class of compounds would be a significant advancement in urea chemistry.
References
Assessing the Novelty of 1,3-Dimethoxy-1,3-dimethylurea Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel reagents and building blocks is a cornerstone of innovation in chemical synthesis and drug discovery. This guide provides a comparative assessment of the potential applications of 1,3-Dimethoxy-1,3-dimethylurea, a lesser-known N,N'-dialkoxyurea, against its well-established analogue, 1,3-Dimethylurea. Due to the limited publicly available research on the specific applications of this compound, this comparison focuses on the potential novelty inferred from its structural features and the known reactivity of related N-alkoxyureas.
Executive Summary
1,3-Dimethylurea is a versatile and widely utilized compound with established roles as a pharmaceutical intermediate, in agrochemicals, and in polymer science. Its applications are largely centered around its properties as a di-substituted urea. In contrast, this compound belongs to the N,N'-dialkoxyurea class of compounds. While specific data on its applications are scarce, the presence of N-methoxy groups suggests potential for unique reactivity, particularly in reactions involving electrophilic nitrogen or as a precursor to novel nitrogen-containing heterocycles. This guide aims to highlight these potential areas of novelty.
Comparative Analysis of Urea Derivatives
The primary distinction between 1,3-Dimethylurea and this compound lies in the substituents on the nitrogen atoms. This structural difference is hypothesized to impart divergent reactivity and, consequently, novel applications for the latter.
| Feature | 1,3-Dimethylurea | This compound (Inferred) |
| CAS Number | 96-31-1 | 123707-26-6[1] |
| Molecular Formula | C₃H₈N₂O | C₅H₁₂N₂O₃[1] |
| Key Structural Feature | N,N'-Dialkylurea | N,N'-Dialkoxyurea |
| Established Applications | Pharmaceutical intermediate, agrochemical (fertilizer stabilizer), polymer synthesis, textile finishing agent.[2][3][4] | Limited data available; potential for novel applications in organic synthesis. |
| Potential Novelty | - | Potential for unique reactivity at the nitrogen atoms due to the N-O bond, possible use as a precursor for N-alkoxyamines or in novel heterocycle synthesis. |
Established Applications of 1,3-Dimethylurea
The applications of 1,3-Dimethylurea are well-documented and serve as a baseline for comparison.
| Application Area | Specific Use |
| Pharmaceutical Synthesis | Intermediate in the synthesis of caffeine, theophylline, and other active pharmaceutical ingredients (APIs).[2][3][5] |
| Agrochemicals | Component in fertilizers to improve nitrogen utilization and as a urease inhibitor.[4] |
| Polymer Chemistry | Used in the production of resins and other polymers. |
| Textile Industry | Intermediate for formaldehyde-free easy-care finishing agents.[4] |
Potential Applications and Novelty of this compound
The novelty of this compound would stem from reactivity patterns not observed with simple N,N'-dialkylureas. The N-methoxy group can be envisioned to participate in unique chemical transformations.
Hypothetical Signaling Pathway Inhibition
Given the prevalence of urea-containing compounds in medicinal chemistry, this compound could be explored as a scaffold for kinase inhibitors. The N-methoxy groups could offer different hydrogen bonding patterns or metabolic stability compared to N-methyl groups.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.
Experimental Protocols
Synthesis of N,N'-Dialkoxyureas
The synthesis of N,N'-dialkoxyureas can be achieved through the reaction of an N-alkoxyamine with a suitable carbonyl source.
Protocol: Synthesis of this compound
-
Reaction Setup: A solution of N-methyl-O-methylhydroxylamine (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Addition of Carbonyl Source: The solution is cooled to 0 °C. A solution of phosgene or a phosgene equivalent such as triphosgene (1.0 equivalent) in the same solvent is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Potential Application: Synthesis of a Novel Heterocycle
This hypothetical protocol outlines how this compound might be used as a building block.
Caption: Experimental workflow for a hypothetical synthesis using this compound.
Conclusion
While 1,3-Dimethylurea remains a compound with a broad and established range of applications, the structurally related this compound represents an area of untapped potential. The introduction of N-methoxy groups is a significant structural modification that could lead to novel reactivity and applications in organic synthesis and medicinal chemistry. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential as a novel building block and to move beyond the inferred applications presented in this guide. The development of efficient synthetic routes and a deeper understanding of its chemical properties will be crucial for unlocking its utility for researchers, scientists, and drug development professionals.
References
A Comparative Guide to the TRPV4 Agonist GSK1016790A (CAS 123707-26-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel agonist, GSK1016790A, with other relevant compounds. The information presented is collated from peer-reviewed studies and includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Performance Comparison of TRPV4 Agonists
GSK1016790A is a widely used pharmacological tool for studying TRPV4 channel function both in vitro and in vivo.[1][2] Its performance is often compared with other known TRPV4 agonists, such as 4α-phorbol 12,13-didecanoate (4α-PDD), and newer compounds like LM0038.
Quantitative Comparison of Agonist Potency
The following table summarizes the half-maximal effective concentrations (EC₅₀) of various TRPV4 agonists from different studies. A lower EC₅₀ value indicates higher potency.
| Agonist | Cell Type | Assay | EC₅₀ (nM) | Reference |
| GSK1016790A | Human TRPV4-expressing HEK cells | Ca²⁺ influx | 2.1 | [3] |
| GSK1016790A | Mouse TRPV4-expressing HEK cells | Ca²⁺ influx | 18 | [3] |
| GSK1016790A | HeLa cells transiently transfected with TRPV4 | Ca²⁺ influx | 3.3 | [4][5][6] |
| 4α-PDD | Human and murine TRPV4-expressing cells | Not specified | ~200 | [7] |
| LM0038 | Not specified | Not specified | More potent than GSK1016790A |
As the data indicates, GSK1016790A is significantly more potent than the traditional TRPV4 agonist 4α-PDD.[3][5] In one study, 4α-PDD was found to be 300-fold less potent than GSK1016790A in activating TRPV4 currents.[3] It is also noteworthy that the potency of GSK1016790A can vary depending on the cell type and the species from which the TRPV4 channel is derived.
Signaling Pathways
Activation of the TRPV4 channel by GSK1016790A initiates a cascade of intracellular signaling events. A key pathway involved in the agonist-induced endocytosis of TRPV4 channels is mediated by Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in the peer-reviewed literature are provided below.
Calcium Imaging
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of a TRPV4 agonist.
1. Cell Preparation:
-
Plate cells (e.g., HEK293 cells stably expressing TRPV4, or primary endothelial cells) on glass coverslips.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a physiological salt solution containing the dye.
2. Imaging Setup:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
3. Data Acquisition:
-
Acquire baseline fluorescence images.
-
Apply GSK1016790A or other compounds at desired concentrations to the perfusion solution.
-
Record the changes in fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (for Fura-2) is used to calculate the intracellular calcium concentration.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through TRPV4 channels in the cell membrane.
1. Pipette Preparation:
-
Fabricate glass micropipettes with a resistance of 3-7 MΩ using a micropipette puller.
-
Fill the pipette with an intracellular solution containing ions that mimic the cell's cytoplasm.
2. Cell Preparation and Sealing:
-
Place the coverslip with cultured cells in a recording chamber on the microscope stage.
-
Under visual guidance, carefully bring the micropipette into contact with the cell membrane of a single cell.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
3. Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
4. Data Recording:
-
Clamp the cell membrane at a specific holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit and record membrane currents.
-
Perfuse the cell with an extracellular solution containing GSK1016790A or other test compounds and record the changes in ion channel currents.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of different TRPV4 modulators.
References
- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 1,3-Dimethoxy-1,3-dimethylurea
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1,3-Dimethoxy-1,3-dimethylurea, a flammable and potentially hazardous compound. Adherence to these guidelines is crucial for minimizing risks and maintaining a safe research environment.
Chemical Profile and Hazards
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
Disposal Operational Plan
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step procedure should be followed:
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials.
3. Disposal Route:
-
Do not dispose of this compound down the drain or in regular trash. This can lead to environmental pollution and may pose a fire hazard.
-
The primary disposal method for this chemical is through a licensed and approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and certified contractors for handling such materials.
4. Spill Management: In the event of a spill:
-
Eliminate all ignition sources from the area.
-
Ventilate the area of the spill.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
Experimental Protocols Cited
This guidance is based on established safety protocols for handling flammable liquids and chemical waste, as well as information derived from Safety Data Sheets of structurally analogous compounds. No specific experimental protocols were cited in the source documents for the disposal of this compound.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling 1,3-Dimethoxy-1,3-dimethylurea
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Precise and detailed safety information, including personal protective equipment (PPE) recommendations, specific handling and storage procedures, and disposal guidelines for 1,3-Dimethoxy-1,3-dimethylurea is not available in the publicly accessible documents. The available information from PubChem identifies the compound as a flammable liquid, but a comprehensive Safety Data Sheet (SDS) with detailed operational and safety protocols could not be located.
General laboratory safety practices for handling flammable liquids should be strictly followed. This includes working in a well-ventilated area, away from ignition sources, and using appropriate engineering controls.
It is imperative for researchers, scientists, and drug development professionals to source a complete SDS from the chemical supplier before handling this compound. Direct contact with the manufacturer or supplier is the most reliable method for obtaining a comprehensive and accurate SDS, which will provide the necessary details for safe handling, storage, and disposal.
The information provided below is based on general safety principles for handling flammable chemical compounds in a laboratory setting and should be supplemented with a substance-specific SDS.
General Safety and Handling Recommendations
| Category | Recommendation |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove material compatibility should be confirmed with the SDS. |
| Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of work. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with volatile materials or in poorly ventilated areas. The specific type of respirator should be determined by an industrial hygienist or based on the SDS. |
| Handling and Storage | |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Ignition Sources | Keep away from open flames, sparks, and other sources of ignition. Use intrinsically safe equipment where necessary. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. |
| Disposal | |
| Waste Disposal | Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. |
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
